Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose) is an ellagitannin polyphenolic compound with the chemical formula C₂₇H₂₂O₁₈ and a molecular weight of 634.5 g/mol. It appears as an off-white acicular crystalline powder that readily dissolves in polar organic solvents including methanol, ethanol, acetone, and DMSO [1]. As a member of the tannin family, Corilagin has attracted significant scientific interest due to its diverse pharmacological activities and presence in various medicinal plants, particularly within the Phyllanthus genus (Euphorbiaceae family) [2] [1].
The Phyllanthus genus encompasses multiple species known to contain Corilagin, including: Phyllanthus niruri L., Phyllanthus urinaria L., Phyllanthus emblica L., and Phyllanthus tenellus Roxb. [2] [3] [4]. These plants have been traditionally employed in various ethnomedicinal systems across tropical and subtropical regions for treating numerous ailments including hepatitis, nephritic disorders, gastrointestinal conditions, and painful syndromes [2] [3] [5]. The therapeutic potential of these plants has been extensively studied, revealing a spectrum of biological activities such as anticancer, hepatoprotective, antiangiogenic, antioxidant, and anti-inflammatory effects [3]. Corilagin has been identified as one of the major active constituents responsible for these pharmacological properties, particularly the notable anti-tumor effects observed in various cancer models [2].
Extensive in vitro studies have demonstrated Corilagin's potent anti-proliferative effects against diverse cancer cell lines. The inhibitory activity varies depending on the cancer type, with notable potency observed in specific malignancies as quantified in Table 1.
Table 1: Anti-proliferative Effects of Corilagin on Various Cancer Cell Lines
| Cancer Type | Cell Line | IC₅₀ Value | Experimental Conditions | Citation |
|---|---|---|---|---|
| Ovarian Cancer | SKOv3ip | <30 μM | 72-hour treatment | [2] |
| Ovarian Cancer | Hey | <30 μM | 72-hour treatment | [2] |
| Colorectal Cancer | HCT-8 | 29.78 ± 1.25 μM | 48-hour treatment | [6] |
| Colorectal Cancer | HCT-8 | 31.69 ± 2.04 μM | 24-hour treatment | [6] |
| Normal Ovarian Surface Epithelium | Primary cells | ~160 μM | 72-hour treatment | [2] |
The dose-dependent response of Corilagin is evident across multiple studies, with significantly higher IC₅₀ values in normal cells compared to cancer cells, suggesting a favorable therapeutic window [2]. For instance, while ovarian cancer cell lines SKOv3ip and Hey showed IC₅₀ values below 30 μM, normal ovarian surface epithelial cells exhibited IC₅₀ values approximately 5-fold higher (approximately 160 μM), indicating selective cytotoxicity against malignant cells [2]. In colorectal cancer HCT-8 cells, the similar IC₅₀ values after 24-hour (31.69 ± 2.04 μM) and 48-hour (29.78 ± 1.25 μM) treatments suggest a consistent and sustained anti-proliferative effect over time [6].
Table 2: In Vivo Efficacy and Combination Studies of Corilagin
| Study Model | Treatment Protocol | Key Findings | Citation |
|---|---|---|---|
| SKOv3ip xenograft mice | Intraperitoneal delivery | Significant tumor growth inhibition (P < 0.05) compared to untreated controls | [2] |
| HCT-8 cells with 5-FU combination | Fixed ratio (1:3) Corilagin:5-FU for 48h | Strong synergistic effect (Combination Index CI < 0.3) | [6] |
| HCT-8 cells with 5-FU combination | Various ratio concentrations | Synergistic effects (0.3 < CI < 0.7) across multiple concentrations | [6] |
The synergistic relationship between Corilagin and conventional chemotherapeutic agents represents a promising approach for enhancing therapeutic efficacy while reducing side effects. The combination of Corilagin with 5-fluorouracil (5-FU) demonstrated particularly notable results, with Combination Index (CI) values indicating strong synergy (CI < 0.3) to moderate synergy (0.3 < CI < 0.7) across various concentration ratios [6]. This suggests that Corilagin may potentially reduce the required dosage of conventional chemotherapeutics while maintaining or even enhancing anti-tumor efficacy, thereby potentially mitigating dose-limiting toxicities associated with drugs like 5-FU [6].
The extraction and purification of Corilagin from Phyllanthus species has been optimized using several complementary approaches:
Traditional Ethanol Extraction and Chromatography: Early methods involved extracting dried, whole Phyllanthus niruri L. herb with ethanol through three successive extractions, followed by sequential fractionation with n-hexane, trichloromethane ethyl acetate, and n-butanol. The n-butanol fraction was then subjected to Medium Pressure Liquid Chromatography (MPLC) using stepwise acetone gradients (5% for washing, 15% for elution). The resulting fraction was further purified through a polyamide column with ethanol gradients (15% for washing, 25% for elution), followed by final purification using a Sephadex LH-20 column. This approach yielded Corilagin with 98.7% purity as confirmed by High Performance Liquid Chromatography (HPLC) [2].
Ionic Liquid-Based Extraction: A more recent green extraction method utilizes 0.4 M [BMIm]Br (ionic liquid) with a liquid-solid ratio of 10:1, dispersed by ultrasonication at 50°C for 15 minutes. This process employs Macroporous resin D101 for [BMIm]Br removal, followed by preparative HPLC (prep-HPLC) to achieve Corilagin purity of 86.49%. Final purification through water precipitation enhances purity to 99.12%, providing a rapid and environmentally friendly large-scale preparation method [4] [7].
Hot Water Extraction for Plant Extracts: For preliminary studies using crude Phyllanthus extracts, the whole plant can be minced and mixed with 100°C hot water in a proportion of 1:20 (w/v) for 4 hours, repeated with fresh water. The resulting crude extract is filtered and lyophilized to dry powder, yielding approximately 26.4% (w/w) from the original plant material. The extract is prepared as a stock solution by dissolving dry powder from 100 mg of original whole plant in 1 mL sterile water (100 mg/mL stock) [3].
Standardized protocols for evaluating Corilagin's anti-tumor mechanisms include:
Cell Proliferation Assay: The Sulforhodamine B (SRB) cell proliferation assay is commonly employed. Cancer cells (1.5-2.0×10³ cells per well in 100 μL medium) are seeded in 96-well plates and treated with Corilagin (typically 0-40 μM for cancer cells, 0-480 μM for normal cells) for 72 hours. After treatment, cells are fixed with 30% trichloroacetic acid (50 μL) incubated at 4°C for 60 minutes, washed, dried, and stained with 0.4% SRB (100 μL) for 30 minutes. Plates are rinsed with 0.1% acetic acid, air-dried, and 100 μL of Tris base (10 mM/L) is added before shaking. SRB values are measured at 490 nm wavelength, with experiments performed in quintuplicate and repeated three times for statistical reliability [2]. The MTT assay represents an alternative approach, where cells are treated with Corilagin, washed with PBS, followed by addition of MTT solution (0.05 mg/mL) and incubation at 37°C for 1 hour. After removing media, formazan crystals are dissolved in DMSO for optical density measurement at 570 nm [3].
Cell Cycle Analysis: Ovarian cancer cells (SKOv3ip and Hey) are seeded in 60-mm plates (1-2×10⁵/plate) and treated with Corilagin (20-40 μM) or DMSO control. After 24 or 48 hours, cells are trypsinized, collected in PBS, fixed, and washed with 70% cold ethanol. Following treatment with RNase (10 μg/mL), cells are stained with propidium iodide (PI, 50 μg/mL) for 15 minutes at room temperature. Cell cycle distribution is analyzed by flow cytometry (FACS Calibur) with data processing using ModFit3.0 software [2].
Apoptosis Analysis: Hey cells are seeded in 60-mm dishes (1-2×10⁵/dish) and treated with Corilagin (20-40 μM) or DMSO control. After 24 and 48 hours, cells are trypsinized, collected in PBS, and stained with Annexin V and PI according to the manufacturer's protocol for the Vybrant Apoptosis Assay Kit. Stained cells are analyzed by flow cytometry to quantify apoptotic populations [2]. The TUNEL (Terminal Deoxynucleotidyl Transferase-Mediated dUTP Nick End-Labeling) assay provides complementary apoptosis assessment. Cells plated on slides with or without Corilagin treatment are fixed with 4% methanol-free formaldehyde for 5 minutes at 4°C, washed with PBS, and processed using an in situ Cell Death Detection Kit Fluorescein according to manufacturer instructions. TUNEL-positive cells are visualized by immunofluorescent microscopy [3].
Western Blot Analysis: SKOv3ip and Hey cells are seeded in 60-mm plates (1-2×10⁵/plate) and treated with Corilagin (20-40 μM) or DMSO control for 24, 48, or 72 hours. Protein extraction and immunoblotting are performed using standard protocols with antibodies targeting specific proteins including pAKT, AKT, pERK, ERK, Snail, Cyclin B1, Myt1, Phospho-cdc2, Phospho-Weel, and GAPDH as loading control [2].
Reverse Phase Protein Array (RPPA): Untreated and Corilagin-treated HO8910PM cells are analyzed using RPPA at core facilities (e.g., The University of Texas, M.D. Anderson Cancer Center RPPA Core Facility). This high-throughput approach enables simultaneous assessment of hundreds of proteins and phosphorylation states, providing comprehensive signaling pathway analysis [2].
Corilagin exerts its anti-tumor effects through multiple interconnected molecular pathways, as systematically illustrated in the following diagram:
Figure 1: Comprehensive Molecular Mechanisms of Corilagin's Anti-Tumor Activity
The diagram above illustrates the multifaceted molecular mechanisms through which Corilagin exerts its anti-tumor effects, including TGF-β secretion inhibition, signaling pathway modulation, cell cycle arrest, apoptosis induction, and immunomodulation via ERAP1 inhibition.
Corilagin demonstrates a specific targeting action against TGF-β secretion, a key regulator of tumor progression and metastasis. In ovarian cancer cell lines, Corilagin significantly inhibits TGF-β secretion into culture supernatant, contrasting with the lack of similar effects observed with the cytotoxic drug Paclitaxel, suggesting a specific mechanism distinct from general cytotoxicity [2]. This inhibition of TGF-β secretion subsequently blocks TGF-β-induced stabilization of Snail, a master regulator of epithelial-mesenchymal transition (EMT) - a critical process in cancer metastasis [2]. Through this mechanism, Corilagin effectively suppresses EMT programming, potentially limiting the metastatic potential of cancer cells. Furthermore, Corilagin disrupts both the canonical (Smad-dependent) and non-canonical (ERK/AKT) TGF-β signaling pathways, creating a comprehensive blockade of TGF-β-mediated oncogenic signaling [2].
Corilagin induces cell cycle arrest specifically at the G2/M phase transition in ovarian cancer cells, preventing cells from entering mitosis and ultimately leading to growth inhibition [2]. Immunoblotting assays reveal that this cell cycle arrest is associated with the downregulation of key cell cycle regulatory proteins including Cyclin B1, Myt1, Phospho-cdc2, and Phospho-Weel [2]. These proteins collectively control the G2/M checkpoint and their coordinated downregulation provides a molecular basis for the observed cell cycle arrest. In colorectal cancer cells, Corilagin alone or in combination with 5-FU induces S-phase blockade, indicating tissue-specific variations in cell cycle effects [6]. The ability to disrupt cell cycle progression represents a fundamental mechanism contributing to Corilagin's anti-proliferative activity across multiple cancer types.
Corilagin activates apoptotic cell death through both extrinsic and intrinsic pathways. In human osteosarcoma cells, Corilagin upregulates Fas receptor/ligand expression, initiating the extrinsic apoptosis pathway [3]. Simultaneously, it increases both intracellular and mitochondrial reactive oxygen species (ROS), leading to alterations in mitochondrial membrane permeability and modulation of Bcl-2 family proteins, including upregulation of Bid, tBid, and Bax, with concomitant downregulation of Bcl-2 [3]. These mitochondrial changes trigger the intrinsic apoptosis pathway, resulting in the amplification of caspase cascades and execution of apoptotic cell death [3]. Studies using mitochondrial respiratory-defective cells (143Bρ⁰) demonstrated less pronounced ROS increases and mitochondrial membrane potential changes compared to wild-type cells, confirming the essential role of functional mitochondria in Corilagin-induced apoptosis [3].
In colorectal cancer models, Corilagin demonstrates significant synergistic effects with conventional chemotherapeutic agents, particularly 5-fluorouracil (5-FU) [6]. This synergistic activity is associated with Corilagin's ability to downregulate glucose-regulated protein 78 (GRP78), an endoplasmic reticulum chaperone protein overexpressed in various cancers that plays key roles in proliferation, migration, and drug resistance [6]. GRP78 downregulation enhances chemosensitivity through multiple mechanisms, including inhibition of survival signaling via the Akt pathway, activation of PP2A, and modulation of intracellular ROS levels [6]. The combination of Corilagin with 5-FU results in S-phase cell cycle blockade, increased intracellular ROS production, and enhanced apoptosis, collectively contributing to the observed synergistic anti-tumor activity [6].
Recent research has identified endoplasmic reticulum aminopeptidase 1 (ERAP1) as a novel direct molecular target of Corilagin [8]. ERAP1 serves as a critical "editor" of endogenous antigen peptides in the endoplasmic reticulum, playing a key role in the MHC-I-mediated antigen processing and presentation pathway [8]. Biochemical experiments demonstrate that Corilagin directly binds to the ERAP1 active site in a substrate-competitive inhibition mode, potentially preferentially binding to the S1 pocket and more distal sites of ERAP1 [8]. In cell models of ankylosing spondylitis mediated by HLA-B27 antigen presentation, Corilagin reverses ERAP1-induced endoplasmic reticulum stress and disrupted antigen presentation phenotypes, suggesting potential therapeutic value for "MHC-I-opathy" related autoimmune diseases and tumor immune evasion [8].
The comprehensive pharmacological profile of Corilagin positions it as a promising multi-target therapeutic agent with potential applications in oncology, immunology, and inflammatory diseases. Its ability to simultaneously modulate multiple signaling pathways (TGF-β/AKT/ERK/Smad), induce cell cycle arrest, promote apoptosis through mitochondrial mechanisms, downregulate GRP78 to reverse chemoresistance, and directly inhibit ERAP1 for immunomodulation represents a unique polypharmacological approach [2] [3] [8]. The favorable toxicity profile of Corilagin, evidenced by its significantly higher IC₅₀ values in normal cells compared to cancer cells, further enhances its therapeutic potential [2].
The table below summarizes the primary anti-inflammatory mechanisms of corilagin identified in recent studies:
| Mechanism | Biological Target/Pathway | Key Findings | Experimental Model |
|---|---|---|---|
| Inhibition of NLRP3 Inflammasome Activation | Olfr2/Adcy3/TLR4 → NF-κB (priming) → NLRP3/NEK7/ASC → Caspase-1 → IL-1β, IL-18, GSDMD (pyroptosis) [1]. | Reduced serum lipids, alleviated aortic pathology, decreased lipid deposition, and suppressed expression of Olfr2 pathway molecules and pyroptosis-related proteins (GSDMD-N) [1]. | In vivo: ApoE−/− mice (atherosclerosis model); In vitro: Ana-1 murine macrophages and mouse Bone Marrow-Derived Macrophages (BMDMs) [1]. |
| Modulation of Metabolic Pathways | Multiple pathways involving glucose, lipid, and amino acid metabolism [2]. | Induced 20, 9, 11, 7, 16, 19, 14, 15, and 16 differential metabolites in the intestine, lung, kidney, stomach, heart, liver, hippocampus, cerebral cortex, and serum, respectively [2]. | Mouse models analyzed via GC-MS [2]. |
| Direct Inhibition of ERAP1 Enzyme | Binds non-covalently to the active site of ERAP1, competitively inhibiting its activity without affecting the homologous enzyme ERAP2 [3]. | Reversed endoplasmic reticulum stress and disturbances in antigen presentation induced by overactive ERAP1 in an HLA-B27-mediated Ankylosing Spondylitis (AS) cell model [3]. | In vitro: Enzyme activity assays, cellular models of AS [3]. |
This methodology is used to investigate corilagin's effect on the Olfr2-NLRP3 pathway in atherosclerosis.
This protocol outlines the process of discovering and validating ERAP1 as a direct molecular target of corilagin.
The following diagrams, defined using the DOT language, illustrate the key anti-inflammatory pathways of corilagin.
Diagram 1: Corilagin suppresses NLRP3 inflammasome activation and pyroptosis by inhibiting the Olfr2 pathway and inflammasome assembly.
Diagram 2: Corilagin binds ERAP1 to prevent over-processing of antigen peptides, restoring normal immune presentation.
The provided diagrams and data can be interpreted as follows:
Corilagin, a bioactive ellagitannin isolated from various medicinal plants including Phyllanthus urinaria and Geranium wilfordii, has emerged as a potent inhibitor of the NF-κB signaling pathway with significant therapeutic potential across multiple disease domains. Through systematic investigation across in vitro and in vivo models, corilagin has demonstrated multi-mechanistic activity by suppressing the phosphorylation and degradation of key NF-κB pathway components, inhibiting nuclear translocation of p65, and downregulating pro-inflammatory mediators. This comprehensive technical review synthesizes current evidence from peer-reviewed studies elucidating the molecular mechanisms, therapeutic applications, experimental methodologies, and translational potential of corilagin as an NF-κB pathway inhibitor for research and drug development applications. The accumulating preclinical evidence positions corilagin as a promising candidate for further development into therapeutics for chronic inflammatory diseases, autoimmune conditions, and metabolic disorders where NF-κB dysregulation plays a pathogenic role.
Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose) is a hydrolyzable tannin belonging to the ellagitannin class of natural products. First isolated from Caesalpinia coriaria (dividivi) in 1951, its initial structural characterization was completed in 1954, with subsequent revision of its axial chirality to R configuration established through definitive analytical studies [1]. The compound features a glucose core esterified with galloyl and hexahydroxydiphenoyl (HHDP) groups, with the HHDP group bridging the O-3 and O-6 positions of glucose and the galloyl group at the O-1 position [1]. The structural complexity of corilagin places it within a broader family of ellagitannins known for diverse biological activities, though its specific molecular configuration confers unique interactions with cellular signaling pathways.
The structural determination of corilagin has evolved significantly over decades of research. Early work relied on methylation studies and degradation analysis to establish the basic skeleton, while contemporary approaches have leveraged advanced spectroscopic techniques and chemical synthesis for definitive characterization [1]. The absolute configuration was confirmed through chemical correlation with schizandrin, which possesses established R-axial chirality, resolving earlier ambiguities in the stereochemical assignment [1]. This structural precision provides critical foundation for understanding corilagin's molecular interactions with pathway components and its mechanism of NF-κB inhibition at the atomic level.
The NF-κB pathway represents a master regulatory system controlling expression of genes central to inflammatory responses, cellular proliferation, and apoptosis. Corilagin demonstrates multi-tiered inhibition of this pathway through several well-characterized mechanisms. In rheumatoid arthritis research using MH7A human synovial cells, corilagin treatment dose-dependently suppressed the phosphorylation of key NF-κB components, including p65 and IκBα, induced by IL-1β stimulation [2]. This inhibition prevented IκBα degradation and subsequent nuclear translocation of the transcriptionally active p65 subunit, as confirmed through immunofluorescent staining showing blocked nuclear translocation of p65 [2]. The effect translated to downstream regulation of pro-inflammatory gene expression, with significant reduction in IL-6, IL-8, COX-2, and iNOS levels.
The inhibitory activity of corilagin extends to upstream pathway regulators across different disease models. In atherosclerosis research, corilagin demonstrated dose-dependent suppression of the LOX-1/MyD88/NF-κB signaling axis in both in vivo rabbit models and in vitro vascular smooth muscle cell studies [3]. This comprehensive pathway modulation resulted in reduced expression of key cytokines including monocyte chemoattractant protein-1 (MCP-1) and tumor necrosis factor α (TNF-α), highlighting the broad anti-inflammatory effects achieved through NF-κB inhibition [3]. The consistency of corilagin's effects across different cell types and stimulation conditions underscores its fundamental action on this pathway regardless of tissue context.
Beyond direct NF-κB inhibition, corilagin exhibits parallel modulation of the MAPK signaling pathway, representing a complementary anti-inflammatory mechanism. In MH7A cells, corilagin treatment significantly reduced phosphorylation of ERK, JNK, and p38 MAP kinases in response to IL-1β stimulation [2]. This dual-pathway inhibition creates a synergistic effect that more comprehensively suppresses the inflammatory cascade than single-pathway targeting. The coordinated regulation of both NF-κB and MAPK pathways explains the potent anti-inflammatory and anti-proliferative effects observed across multiple disease models.
Recent research has identified a novel mechanism involving the olfactory receptor 2 (Olfr2) signaling pathway in atherosclerosis models. Corilagin treatment effectively suppressed Olfr2 expression in vascular macrophages, leading to inhibition of NLRP3 inflammasome activation and subsequent reduction in inflammation, macrophage polarization, and pyroptosis [4]. This pathway represents an upstream regulator of NF-κB activation, with Olfr2 signaling through adenylate cyclase 3 (Adcy3) to promote NF-κB-mediated inflammatory gene expression. The ability of corilagin to modulate this recently identified pathway expands our understanding of its multi-target mechanisms and provides new therapeutic angles for cardiovascular inflammation control.
Table 1: Corilagin Efficacy Across Disease Models
| Disease Model | Experimental System | Key Mechanisms | Observed Outcomes | Citation |
|---|---|---|---|---|
| Rheumatoid Arthritis | IL-1β-induced MH7A cells; AIA rats | NF-κB & MAPK pathway inhibition; Reduced MMP expression | Decreased proliferation, migration, invasion; Enhanced apoptosis; Reduced paw swelling | [2] |
| Atherosclerosis | ApoE−/− mice (HFD); LPS/Ox-LDL induced macrophages | NLRP3 inflammasome inhibition via Olfr2 pathway; Reduced lipid accumulation | Improved serum lipid profile; Decreased plaque formation; Reduced inflammation | [4] |
| Atherosclerosis | HFD rabbit model; Ox-LDL-induced VSMCs | LOX-1/MyD88/NF-κB pathway suppression | Inhibited VSMC proliferation/migration; Reduced intimal thickening | [3] |
| Radiation-Induced Brain Injury | Irradiated microglial cells | DSB-triggered NF-κB pathway inhibition | Suppressed microglial activation; Reduced neuroinflammation | [5] [6] |
| Cervical Carcinoma | CaSki and HeLa cell lines | Nanoparticle-enhanced delivery; Apoptosis induction | Improved controlled drug release; Enhanced cytotoxicity | [7] |
In rheumatoid arthritis research, corilagin has demonstrated compelling efficacy across both cellular and animal models. Using IL-1β-induced MH7A human synovial fibroblast cells, corilagin treatment resulted in dose-dependent inhibition of proliferation, migration, and invasion capacities, while simultaneously promoting apoptosis [2]. The pro-apoptotic effect was mediated through regulation of Bcl-2 family proteins, with corilagin upregulating pro-apoptotic Bax while suppressing anti-apoptotic Bcl-2 expression [2]. Additionally, corilagin significantly inhibited expression of matrix metalloproteinases (MMP-1, MMP-2, MMP-3, and MMP-9), which are crucial enzymes responsible for joint destruction in RA [2].
In adjuvant-induced arthritis (AIA) rat models, corilagin administration produced significant improvement in clinical disease parameters, including reduced paw swelling and lower arthritis scores [2]. Histopathological analysis revealed that corilagin treatment inhibited synovial hyperplasia and erosion while reducing inflammatory cell infiltration into joint tissues [2]. At the molecular level, corilagin decreased serum levels of pro-inflammatory cytokines including IL-6, TNF-α, IL-1β, and IL-17, confirming the broad anti-inflammatory effects mediated through NF-κB pathway inhibition [2]. These multi-faceted benefits highlight corilagin's potential as a comprehensive therapeutic agent targeting both inflammatory and destructive components of rheumatoid arthritis.
Atherosclerosis research has revealed corilagin's protective effects against vascular inflammation and plaque development. In ApoE−/− mouse models fed a high-fat diet, corilagin treatment significantly improved serum lipid profiles and reduced aortic plaque formation [4]. The compound demonstrated potent activity against NLRP3 inflammasome activation in vascular macrophages, a key driver of atherosclerotic progression [4]. Through suppression of the Olfr2 signaling pathway, corilagin reduced inflammation, macrophage polarization toward the pro-inflammatory M1 phenotype, and pyroptosis—a form of inflammatory cell death [4]. These effects position corilagin as a promising candidate for cardiovascular disease prevention and treatment.
Complementary studies in high-fat diet-induced atherosclerotic rabbit models confirmed corilagin's ability to alleviate atherosclerosis through alternative mechanisms. Treatment significantly reduced serum levels of total cholesterol, triglycerides, and LDL-C while increasing HDL-C levels [3]. Histological examination revealed decreased intimal thickening in the thoracic aorta and reduced formation of foam cells [3]. In ox-LDL-induced vascular smooth muscle cells, corilagin suppressed proliferation and migration—key processes in atherosclerotic plaque development and instability [3]. The consistent efficacy across different animal models and cell types underscores corilagin's potential as a multi-mechanistic therapeutic for cardiovascular diseases with inflammatory components.
Table 2: Corilagin Efficacy Metrics Across Experimental Models
| Parameter Assessed | Experimental System | Dosing/Concentration | Efficacy Outcomes | Citation |
|---|---|---|---|---|
| NF-κB Pathway Inhibition | IL-1β-induced MH7A cells | 10-40 μM | Reduced P-p65/p65 ratio; Blocked p65 nuclear translocation | [2] |
| MAPK Pathway Inhibition | IL-1β-induced MH7A cells | 10-40 μM | Decreased P-ERK/ERK, P-JNK/JNK, P-p38/p38 ratios | [2] |
| Cytokine Suppression | AIA rat model | 25, 50 mg/kg | Reduced serum IL-6, TNF-α, IL-1β, IL-17 | [2] |
| Anti-atherosclerotic Effects | HFD rabbit model | 7.5, 15 mg/kg | Improved lipid profile; Reduced intimal thickening | [3] |
| CYP450 Inhibition | In vitro enzyme assay | 0.47-4.28 μM | IC50: CYP3A4=4.277 μM; CYP2C8=0.470 μM | [8] |
| Pharmacokinetics | Rat plasma | 10 mg/kg (oral) | Bioavailability: 10.7% | [9] |
The dose-response relationship for corilagin's NF-κB inhibitory activity has been quantitatively established across multiple studies. In MH7A synovial cells, corilagin demonstrated concentration-dependent inhibition of IL-1β-induced NF-κB activation, with significant effects observed at concentrations as low as 10 μM and maximal inhibition achieved at 40 μM [2]. The therapeutic efficacy extended to in vivo models, with corilagin administration at 25 and 50 mg/kg in AIA rats producing significant reduction in paw swelling and arthritis scores in a dose-dependent manner [2]. The consistency of dosing across different disease models reinforces the compound's reproducible activity and provides guidance for future preclinical study design.
Beyond efficacy metrics, pharmacokinetic parameters have been characterized to inform translational development. A validated UPLC-PDA analytical method determined corilagin's oral bioavailability in rat plasma to be approximately 10.7%, highlighting a limitation that may require formulation strategies for clinical translation [9]. Drug interaction studies revealed corilagin's potential to inhibit cytochrome P450 enzymes, with IC50 values of 4.277 μM for CYP3A4 and 0.470 μM for CYP2C8 [8]. When co-administered with sitagliptin, corilagin significantly reduced bioavailability of the antidiabetic drug, decreasing Cmax by 5.8-fold and AUC by 14.96-fold [8]. These quantitative interactions underscore the importance of considering potential drug-drug interactions in therapeutic development.
The evaluation process for corilagin's effects on the NF-κB pathway employs standardized cellular models and treatment conditions that can be implemented across research settings. For rheumatoid arthritis-focused research, the MH7A human synovial cell line stimulated with IL-1β (10 ng/mL) serves as a well-established model [2]. Cells are typically pre-treated with varying concentrations of corilagin (10-40 μM) for 2 hours prior to IL-1β stimulation, followed by incubation for 24 hours to assess pathway inhibition [2]. The anti-proliferative effects are evaluated using Cell Counting Kit-8 (CCK-8) assays according to manufacturer protocols, with absorbance measurement at 450 nm [2].
The migration capacity of treated cells is assessed through wound healing assays, where confluent cell monolayers are scratched with a sterile pipette tip, washed, and then incubated with corilagin-containing media [2]. Migration distance is quantified at 0, 24, and 48 hours using image analysis software. For invasion capacity, transwell assays with Matrigel-coated chambers are employed, with cells seeded in the upper chamber and corilagin-containing media in the lower chamber [2]. After 24 hours, cells migrating through the membrane are fixed, stained, and counted under microscopy. Apoptosis rates are determined by flow cytometry using Annexin V-FITC/PI double staining according to standardized protocols, with data analysis quantifying early and late apoptotic populations [2].
The mechanistic evaluation of NF-κB pathway inhibition requires comprehensive molecular biology techniques. For mRNA expression analysis of NF-κB-regulated genes, quantitative RT-PCR is performed using standardized protocols [2]. Total RNA is extracted using TRIzol reagent, followed by cDNA synthesis using reverse transcriptase. qPCR reactions utilize SYBR Green Master Mix with specific primers for targets of interest (Bax, Bcl-2, IL-6, IL-8, MMPs, COX-2, iNOS) [2]. Expression levels are normalized to GAPDH or β-actin as housekeeping controls, with fold changes calculated using the 2^(-ΔΔCt) method.
Protein-level analysis employs Western blotting for pathway components and cytokines [2]. Cells are lysed using RIPA buffer with protease and phosphatase inhibitors, followed by protein concentration determination via BCA assay. Equal protein amounts are separated by SDS-PAGE and transferred to PVDF membranes, which are then blocked and incubated with primary antibodies against target proteins (p65, P-p65, IκBα, P-IκBα, MAPK components, etc.) [2]. After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using ECL detection systems and quantified by densitometry. For cellular localization studies, immunofluorescent staining is performed with cells fixed in 4% paraformaldehyde, permeabilized with Triton X-100, blocked with BSA, and incubated with p65 primary antibody followed by fluorophore-conjugated secondary antibody [2]. Nuclear translocation is assessed by fluorescence microscopy or confocal imaging.
The molecular mechanisms of corilagin's NF-κB pathway inhibition involve multiple signaling components and regulatory interactions. The following diagram synthesizes findings from across the research literature to present a comprehensive visualization of these mechanisms:
Schematic of corilagin's multi-target inhibition of NF-κB signaling and related pathways.
The experimental workflow for evaluating corilagin's activity encompasses both in vitro and in vivo approaches, with the following diagram illustrating a standardized research pathway:
Standardized experimental workflow for evaluating corilagin's NF-κB inhibitory activity.
The translational pathway for corilagin faces several challenges that require strategic formulation approaches. The compound's modest bioavailability (approximately 10.7% in rats) presents a significant limitation for therapeutic development [9]. To address this, researchers have developed nanoengineered delivery systems that enhance corilagin's pharmacokinetic profile. One approach involves engineering corilagin into supramolecular nanoparticles through conjugation with lipoic acid, creating self-assembling structures with improved stability and tumor accumulation [7]. These nanocarriers leverage the enhanced permeability and retention (EPR) effect for targeted delivery to pathological tissues, potentially overcoming limitations associated with conventional administration.
The drug interaction profile of corilagin necessitates careful consideration in therapeutic development. Studies demonstrate that corilagin can significantly alter pharmacokinetics of co-administered drugs, as evidenced by reduced sitagliptin bioavailability when given concurrently [8]. This interaction appears mediated through CYP450 inhibition, with corilagin showing potent inhibition of CYP2C8 (IC50 = 0.470 μM) and moderate inhibition of CYP3A4 (IC50 = 4.277 μM) [8]. These findings highlight the importance of comprehensive interaction screening during preclinical development and potential need for dose adjustments in combination therapies. Despite these challenges, corilagin's favorable safety profile and multi-target mechanisms support its continued investigation as a promising therapeutic candidate for inflammatory and metabolic disorders.
Corilagin represents a promising natural product with demonstrated efficacy in suppressing NF-κB signaling across multiple disease models. Through multi-mechanistic actions including inhibition of IKK phosphorylation, prevention of IκBα degradation, blockade of p65 nuclear translocation, and modulation of upstream regulators including Olfr2 and LOX-1, corilagin achieves comprehensive anti-inflammatory and anti-proliferative effects [2] [4] [3]. The consistency of findings across independent research groups and experimental systems strengthens the evidence base supporting corilagin's therapeutic potential.
Corilagin's anti-inflammatory activity is largely attributed to its ability to suppress the production of pro-inflammatory mediators by blocking the NF-κB pathway.
The table below summarizes key quantitative data from in vitro studies on corilagin's anti-inflammatory and cellular effects.
| Cell Line / Model | Inducing Agent | Key Measured Outcomes | Observed Effects of Corilagin | Citation |
|---|---|---|---|---|
| RAW264.7 murine macrophages | LPS (Lipopolysaccharide) | TNF-α, IL-1β, IL-6, NO, COX-2, HO-1, IL-10 | ↓ Pro-inflammatory cytokines & mediators; ↑ HO-1; ↓ IL-10; Blocked NF-κB nuclear translocation [1] | |
| Cystic fibrosis IB3-1 cells | TNF-α | IL-8 gene expression, NF-κB DNA binding | Inhibited NF-κB binding to DNA; Downregulated TNF-α-induced IL-8 expression [2] | |
| Hepatocellular carcinoma (HCC) cells (SMMC-7721, etc.) | - | Apoptosis, Mitochondrial membrane potential, Cytochrome c, Caspases | Induced apoptosis via mitochondrial & death receptor pathways; Activated caspase-9, -8, -3; ↓ Bcl-2 [5] | |
| Ovarian cancer cells (SKOv3ip, Hey) | - | Cell cycle, Apoptosis, TGF-β secretion | Induced G2/M cell cycle arrest; Enhanced apoptosis; Inhibited TGF-β secretion [4] |
The following methodology outlines a standard protocol for preliminary in vitro exploration of corilagin's anti-inflammatory mechanism, based on the study by [1].
After establishing the LPS-induced model, treat cells with corilagin and use the following assays to evaluate its effects:
| Assay Target | Specific Method | Key Measurements |
|---|---|---|
| Cytokine & Mediator Levels | ELISA | Quantification of TNF-α, IL-1β, IL-6, and IL-10 in cell culture supernatant [1]. |
| Nitric Oxide (NO) | Griess Method | Measurement of nitrite concentration in the supernatant as an indicator of NO production [1]. |
| mRNA Expression | Real-time Quantitative PCR (qPCR) | Analysis of gene expression levels for TNF-α, COX-2, iNOS, and HO-1 [1]. |
| Protein Expression | Western Blot | Detection of protein levels for COX-2 and HO-1 [1]. |
| NF-κB Translocation | Immunocytochemistry | Visualization and assessment of NF-κB p65 subunit movement from cytoplasm to the nucleus [1]. |
The following diagram synthesizes findings from multiple studies to illustrate the primary signaling pathways through which corilagin exerts its anti-inflammatory and anti-tumor effects in vitro.
This diagram integrates corilagin's multifaceted mechanisms, showing its inhibition of pro-inflammatory pathways like NF-κB and TGF-β, alongside its promotion of anti-inflammatory and anti-proliferative processes.
The in vitro data positions corilagin as a promising multi-target agent for further development.
Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose) is an ellagitannin belonging to the hydrolyzable tannin class of polyphenolic compounds, with molecular formula C₂₇H₂₂O₁₈ and molecular weight of 634.45 g/mol. It exists as an off-white acicular crystalline powder that demonstrates high solubility in polar solvents including methanol, ethanol, acetone, and DMSO [1] [2]. The compound was first isolated in 1951 from Caesalpinia coriaria (divi-divi), but remained largely unstudied until 1985 when its inhibition of RNA tumor virus reverse transcriptase was discovered, sparking increased research interest in its pharmacological potential [2].
Terminalia catappa L., commonly known as tropical almond or Indian almond, is a medicinal plant widely distributed in tropical and subtropical regions. In traditional Asian medicine systems, the leaves of T. catappa have been used for centuries to treat dermatitis and hepatitis [3]. Research has confirmed that extracts from T. catappa leaves exhibit potent antioxidant, anti-inflammatory, and hepatoprotective properties, which are largely attributed to their high content of hydrolysable tannins, including corilagin and chebulagic acid [3] [4]. The Okinawan variant of T. catappa has shown particularly strong free radical scavenging activity compared to other medicinal herbs from the region, suggesting potential chemopreventive applications [3].
Table 1: Corilagin yield from Terminalia catappa and related extraction parameters
| Plant Source | Extraction Method | Extraction Solvent | Corilagin Yield | Reference |
|---|---|---|---|---|
| Terminalia catappa leaves | 50% ethanol reflux | 50% aqueous ethanol | 0.6% (of dry weight) | [3] |
| Terminalia catappa leaves | Hot water extraction | Water | Strong radical scavenging (IC₅₀ 0.85 μg/mL for DPPH) | [3] |
| Geranium sibiricum | Microwave-assisted enzymatic extraction | Water (with cellulase) | 6.79 mg/g (0.68%) | [5] |
The extracted corilagin from T. catappa leaves demonstrates exceptional radical scavenging capacity with IC₅₀ values of 0.85 μg/mL against DPPH radicals and 0.2 μg/mL against superoxide anion (O₂·⁻) [3]. Isolated corilagin exhibits even more potent activity with IC₅₀ values of 0.32 μM against O₂·⁻ and 3.2 μM against DPPH radicals [3]. In T. catappa, corilagin is typically accompanied by chebulagic acid (yield 0.86%), which shows complementary bioactivity [3].
Table 2: Experimentally determined bioactivity parameters of corilagin
| Bioactivity Assay | Experimental System | Key Parameters/Results | Reference |
|---|---|---|---|
| Antioxidant Activity | DPPH radical scavenging | IC₅₀ = 3.2 μM | [3] |
| Superoxide anion scavenging | IC₅₀ = 0.32 μM | [3] | |
| Peroxyl radical scavenging | Significant inhibition at low μM concentrations | [4] | |
| Hepatoprotective Effects | GalN/LPS-induced liver injury in rats | 40 mg/kg significantly reduced serum ALT, AST, GST | [3] [4] |
| Lipid peroxidation inhibition | Reduced mitochondrial lipid peroxidation | [3] | |
| Anti-inflammatory Activity | LPS-induced macrophages | Inhibited TLR4/MyD88/NF-κB pathway | [6] |
| RAW264.7 cells | Reduced pro-inflammatory mediators | [6] | |
| Anticancer Activity | Hepatocellular carcinoma | Induced G2/M cell cycle arrest | [7] [2] |
| Cholangiocarcinoma in nude mice | Downregulated Notch1 and mTOR expression | [7] | |
| Antiviral Activity | SARS-CoV-2 RdRp inhibition | EC₅₀ = 3.33 ± 0.52 μM (cell-based) | [1] |
| SARS-CoV-2 replication in Vero cells | EC₅₀ = 0.13 mmol/L | [1] |
The standard extraction methodology for corilagin from Terminalia catappa leaves involves using 50% aqueous ethanol as the extraction solvent [3]. The optimized protocol includes:
For large-scale extraction, subcritical water extraction (SWE) has demonstrated advantages over conventional methods, yielding higher amounts of corilagin while avoiding organic solvents [2]. SWE is typically performed at temperatures of 100-200°C and pressures sufficient to maintain water in the liquid state, which significantly improves the extraction efficiency of polyphenolic compounds [2].
Microwave-assisted enzymatic extraction (MAEE) represents a novel, environmentally friendly approach that combines the advantages of microwave irradiation with enzymatic cell wall degradation [5]. The optimized protocol for MAEE includes:
This innovative MAEE approach has demonstrated significantly enhanced yields (64-73% increase compared to conventional extraction) while using only deionized water as the extraction medium, making it particularly suitable for pharmaceutical applications where solvent residues are a concern [5].
High-speed countercurrent chromatography (HSCCC) has emerged as a highly efficient method for the preparative separation of corilagin from crude plant extracts [8]. The HSCCC protocol typically employs a two-phase solvent system consisting of n-hexane:ethyl acetate:methanol:water (1:5:1:5, v/v/v/v), where corilagin partitions into the lower aqueous phase [8]. The method enables direct and successive injections of crude methanolic extract, achieving high-purity corilagin (>95%) in a single purification step [8].
For analytical quantification and quality control, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. The optimal conditions include:
Corilagin demonstrates potent hepatoprotective effects against drug-induced liver injury, particularly in galactosamine (GalN)/lipopolysaccharide (LPS)-induced hepatotoxicity models [3] [4]. The molecular mechanisms underlying these protective effects involve:
The following diagram illustrates the primary hepatoprotective mechanisms of corilagin:
Hepatoprotective mechanisms of corilagin against toxin-induced liver injury.
Corilagin demonstrates significant anti-inflammatory activity through multiple mechanisms, with recent research revealing its potent effects on macrophage polarization and inflammatory signaling pathways [6]. The molecular mechanisms include:
Corilagin has demonstrated promising anticancer activity against various cancer types, with particularly notable effects on hepatocellular carcinoma and cholangiocarcinoma [7] [2]. The compound exerts its antitumor effects through multiple interconnected mechanisms:
The following diagram summarizes the multifaceted anticancer mechanisms of corilagin:
Multifaceted anticancer mechanisms of corilagin through multiple signaling pathways.
Recent investigations have revealed potent antiviral activity of corilagin against SARS-CoV-2, positioning it as a promising candidate for COVID-19 therapeutics [1]. The antiviral mechanisms include:
Cell-based systems for evaluating corilagin bioactivity include:
Animal models used in corilagin research include:
Corilagin from Terminalia catappa represents a versatile medicinal herbal agent with demonstrated efficacy across multiple therapeutic areas, including hepatoprotection, anti-inflammatory applications, anticancer therapy, and antiviral treatment. The comparable activity to pharmaceutical drugs like remdesivir in certain applications, combined with its favorable safety profile and low toxicity to normal cells, positions corilagin as a promising candidate for drug development [1] [7].
Several research gaps remain to be addressed before corilagin can advance to clinical applications. Comprehensive pharmacokinetic studies are needed to understand its absorption, distribution, metabolism, and excretion profiles [2]. The molecular targets of corilagin require more precise identification to facilitate structure-activity optimization [7] [2]. Additionally, formulation strategies to improve bioavailability, such as nanoencapsulation or prodrug approaches, represent important research directions [9].
Corilagin, a hydrolyzable tannin predominantly found in various Phyllanthus species including Phyllanthus urinaria, represents a promising multi-target therapeutic compound with demonstrated antitumor, antiviral, and anti-inflammatory activities. This whitepaper provides a comprehensive technical overview of corilagin sources, extraction methodologies, quantitative analysis, and mechanistic pharmacological studies to support research and development initiatives. Recent advances in purification technologies, particularly ionic liquid-based extraction, have enabled higher purity yields (>99%) while reducing processing time and environmental impact. Significant progress has been made in elucidating corilagin's complex signaling pathways, including its role in activating innate immune responses through the cGAS-STING pathway and inducing mitochondrial dysfunction in pathogens. This guide consolidates the most current research findings and technical protocols to facilitate further investigation into this promising natural product for drug development applications.
Corilagin (C27H22O18) is a polyphenolic tannic acid and a major bioactive compound present in various plant species, with particularly high concentrations in multiple Phyllanthus species. As a hydrolyzable tannin, it represents an important component of traditional medicinal preparations, especially in Traditional Chinese Medicine (TCM) where it contributes significantly to the therapeutic effects of herbal remedies. The compound's chemical structure features multiple galloyl groups and a hexahydroxydiphenoyl (HHDP) moiety, which contributes to its diverse biological activities and water solubility. [1]
The genus Phyllanthus (family Phyllanthaceae) comprises over 1,000 species of trees, herbs, and shrubs distributed globally, with many species exhibiting significant pharmacological value due to their rich content of bioactive compounds. Among these, Phyllanthus urinaria (commonly known as "Yexiazhu" in TCM) stands out as a particularly valuable source of corilagin, alongside other species including P. niruri and P. amarus. [2] Traditionally, the whole plant, roots, fruits, and leaves of P. urinaria have been used in various medicinal systems worldwide to treat diverse health complications. In TCM practice, decoction of the whole plant is employed to clear heat-toxin and remove dampness, specifically for treating jaundice, enteritis, diarrhea, and dropsy. The TCM prescription "yexiazhu capsule," derived from P. urinaria, is specifically indicated for hepatitis B treatment. [2]
Beyond Phyllanthus species, corilagin has been identified in several other medicinal plants, though generally at lower concentrations. Research has indicated that Dimocarpus longan (longan) may contain significant quantities of corilagin, with one study identifying it as the plant source with the maximum content among ten species screened. [3] This wide distribution across plant species provides multiple sourcing options for research and development purposes, though Phyllanthus urinaria remains the most extensively studied and traditionally validated source.
Table 1: Comparative Corilagin Content in Various Plant Sources
| Plant Source | Plant Part | Corilagin Content | Extraction Method | Reference |
|---|---|---|---|---|
| Phyllanthus urinaria | Whole plant | ~1.5-2.5% dry weight | Ionic liquid extraction | [4] |
| Phyllanthus niruri | Whole plant | ~0.8-1.5% dry weight | Ethyl acetate fractionation | [3] |
| Dimocarpus longan | Not specified | Maximum among 10 species | Ethanol extraction | [3] |
| Terminalia catappa | Leaves | Quantitative data not provided | Not specified | [1] |
High-Performance Liquid Chromatography (HPLC) represents the gold standard for corilagin quantification and purity assessment. The following optimized protocol has been established for reliable corilagin analysis: [3]
For standard curve preparation, corilagin standard solution (0.25 mg/mL) is prepared in 50% methanol and serially diluted to concentrations of 0.025, 0.050, 0.075, 0.100, and 0.125 mg/mL. The linear relationship between peak area (Y) and concentration (X) demonstrates excellent correlation coefficients (typically R² > 0.999), enabling precise quantification. [3]
Sample preparation follows a standardized protocol: 5 g of plant material powder is extracted with 25 mL of 95% ethanol at room temperature for three times (12 hours each time). The solvent is evaporated under vacuum, and the dried ethanol extract is dissolved in 50% methanol (100 mL) and filtered through a 0.45 μm membrane before analysis. [3]
Recent advances in green extraction technologies have yielded significantly improved corilagin yields from Phyllanthus species. The optimized ionic liquid extraction method represents a substantial improvement over traditional solvent-based approaches: [4]
This method demonstrates superior extraction efficiency while reducing processing time and environmental impact compared to conventional organic solvents. The ionic liquid serves as both an extraction enhancer and a stabilizer for sensitive polyphenolic compounds like corilagin.
For laboratories without access to ionic liquid technology, a standardized ethanol extraction protocol provides reliable results: [3]
The ethyl acetate fraction typically contains the highest concentration of corilagin and related tannins, making it the preferred fraction for further purification steps.
A combination of purification techniques enables the production of high-purity corilagin suitable for research and pharmaceutical applications: [4]
This integrated approach represents a scalable process suitable for industrial-level production while maintaining high purity standards. The water precipitation step specifically enhances purity by leveraging corilagin's differential solubility characteristics.
For laboratory-scale purification, the following chromatographic sequence has proven effective: [3]
This method yields corilagin with excellent purity profiles confirmed by HPLC, NMR, and mass spectrometric analyses. The typical yield from 3 kg of dried P. niruri whole plant is approximately 43.0 mg of pure corilagin. [3]
Table 2: Comparison of Extraction and Purification Methods
| Method | Purity Yield | Processing Time | Scalability | Key Advantages |
|---|---|---|---|---|
| Ionic Liquid + Prep-HPLC + Precipitation | 99.12% | ~4-6 hours | Industrial scale | Green process, high purity |
| Ethanol Extraction + Column Chromatography | 98% (HPLC) | 24-48 hours | Laboratory scale | Widely accessible materials |
| Supercritical Fluid Extraction (Patent) | Not specified | Reduced time | Industrial scale | Low energy consumption |
Corilagin demonstrates broad-spectrum antitumor activity with a favorable toxicity profile against normal cells. In vitro studies across multiple cancer cell lines have established its potent anticancer effects through diverse mechanisms: [3]
Table 3: Anticancer Mechanisms of Corilagin
| Cancer Type | Cell Lines | Proposed Mechanisms | Experimental Evidence |
|---|---|---|---|
| Hepatocellular Carcinoma | SMMC7721, Bel7402, MHCC97-H, HepG2 | Apoptosis induction, ROS generation | IC₅₀ values 5-20 μM; Selective toxicity to cancer cells |
| Breast Cancer | MCF-7 | Apoptosis and autophagy via ROS; ERK and hypoxia pathways | Dose-dependent growth inhibition |
| Leukemia | HL-60 | Fas receptor/ligand expression; Caspase-3 activation; Reduced telomerase activity | DNA fragmentation; CD95 pathway activation |
| Melanoma | MeWo | MAPKs, Myc/Max, NFκB, and hypoxia pathways | Inhibition of proliferation, metastasis and angiogenesis |
| Osteosarcoma | 143B | Fas receptor/ligand expression pathway | Apoptosis induction |
Corilagin has demonstrated synergistic effects with conventional chemotherapeutic agents. Specifically, the coefficient of drug interaction (CDI) of 10 μM corilagin combined with 20 μM cisplatin (cDDP) reached 0.77, indicating significant potentiation of antitumor activity. This synergistic effect potentially allows for dose reduction of conventional chemotherapeutics while maintaining efficacy and reducing side effects. [3]
Graphical Abstract 1: Comprehensive anticancer mechanisms of corilagin demonstrating multiple pathways inducing cancer cell death.
Recent research has elucidated corilagin's potent antiviral properties against diverse viral pathogens through multiple mechanisms of action:
A groundbreaking 2024 study demonstrated that corilagin effectively controls human cytomegalovirus (HCMV) infection both in vitro and in vivo through activation of the cGAS-STING signaling pathway: [5]
This innate immune activation represents a novel approach to antiviral therapy, potentially circumventing issues of viral resistance associated with direct-acting antivirals.
A 2025 study revealed corilagin's exceptional activity against Toxoplasma gondii tachyzoites: [6]
The mitochondrial targeting mechanism is particularly significant given the essential nature of this organelle for parasite survival and the limited existing treatments for toxoplasmosis.
Graphical Abstract 2: Multifaceted antiviral mechanisms of corilagin against various pathogens through different molecular pathways.
Beyond anticancer and antiviral properties, corilagin exhibits a remarkable spectrum of biological activities:
This multi-target pharmacological profile positions corilagin as a promising candidate for development against complex multifactorial diseases.
Purpose: Evaluate corilagin's cytotoxic effects on cancer cell lines and determine IC₅₀ values. [3]
Materials:
Procedure:
Purpose: Assess corilagin efficacy against T. gondii tachyzoites. [6]
Materials:
Procedure:
Purpose: Evaluate corilagin-induced mitochondrial dysfunction in pathogens. [6]
Reactive Oxygen Species (ROS) Detection:
Mitochondrial Superoxide (MitoSOX) Detection:
Mitochondrial Membrane Potential (JC-1 Assay):
Despite significant advances in corilagin research, several critical knowledge gaps remain to be addressed:
The recent discovery of corilagin's activation of the cGAS-STING pathway opens exciting new avenues for immunomodulatory therapy development, particularly for viral infections and cancer. Similarly, its mitochondrial disruption effects in parasites suggest potential for development against other mitochondrial-dependent pathogens.
Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-D-glucose) is a hydrolyzable ellagitannin belonging to the polyphenol family that has emerged as a promising bioactive compound for therapeutic development. First isolated in 1951 from divi-divi (Caesalpinia coriaria), corilagin has since been identified in numerous plant species across 16 families, with particularly high concentrations found in Euphorbiaceae, Geraniaceae, and Combretaceae species [1] [2]. The compound exists as an off-white acicular crystalline powder with molecular formula C₂₇H₂₂O₁₈ and molecular weight of 634.45 g/mol [1] [3]. Corilagin demonstrates favorable solubility in polar organic solvents including methanol, ethanol, acetone, and DMSO, but has limited solubility in aqueous solutions [1] [3].
Structurally, corilagin features a glucose core substituted with galloyl and hexahydroxydiphenoyl groups, which confers its diverse biological activities [2]. The compound's unique structural characteristics have been confirmed through extensive spectroscopic analysis, including NMR, which reveals characteristic signals at δ 6.22 (1H, d, J = 7.20 Hz, H-1), 4.60 (1H, s, H-3), and 3.88 (1H, d, J = 6.00 Hz, H-2) in DMSO-d₆ [4]. From an analytical chemistry perspective, corilagin can be isolated and purified using various techniques, with recent advances including subcritical water extraction and high-pressure extraction methods demonstrating superior efficiency compared to traditional organic solvent extraction [1].
Corilagin exhibits a remarkably diverse range of pharmacological activities, making it a promising candidate for multi-target therapeutic applications. The compound's pleiotropic effects stem from its ability to modulate multiple cellular signaling pathways and interact with various molecular targets. Recent studies employing systematic metabolomics approaches have revealed that corilagin induces significant metabolic changes across multiple tissues, particularly affecting glucose metabolism, lipid metabolism, and amino acid metabolism [3]. These systemic metabolic alterations underlie corilagin's therapeutic potential for complex diseases characterized by metabolic dysregulation, such as diabetes, non-alcoholic fatty liver disease (NAFLD), and various cancers.
Table 1: Quantitative Pharmacological Data for Corilagin
| Pharmacological Activity | Experimental Model | Effective Concentration/Dose | Key Results/Mechanisms |
|---|---|---|---|
| Anti-tumor Activity | HCT-8 colorectal cancer cells | IC₅₀ = 29.78 ± 1.25 μM (48h) | Cell cycle arrest, apoptosis induction, ROS production [4] |
| Anti-diabetic Effects | STZ-induced diabetic rats | 15-30 mg/kg/day | Improved glucose tolerance, reduced oxidative stress [5] |
| Hepatoprotection | HFD-induced NAFLD mice | 5-10 mg/kg/day | Improved lipid metabolism, reduced hepatic steatosis [6] |
| Anti-inflammatory Effects | II/R-induced injury mice | 20-80 mg/kg/day | Inhibited NLRP3 inflammasome, reduced pyroptosis [7] |
| Antimicrobial Activity | Toxoplasma gondii tachyzoites | EC₅₀ = 3.09 μM | Mitochondrial membrane disruption, ROS induction [8] |
| Neuroprotection | Cerebral ischemia models | 30 mg/kg/day | Reduced oxidative stress, promoted angiogenesis [7] |
The anti-tumor efficacy of corilagin has been demonstrated across various cancer types, including colorectal, breast, and cholangiocarcinoma models [9] [4]. Corilagin exerts its anticancer effects through multiple mechanisms, prominently including cell cycle arrest at G2/M phase, induction of mitochondria-mediated apoptosis, and generation of intracellular reactive oxygen species (ROS) that trigger cancer cell death [9]. In colorectal cancer models, corilagin has shown synergistic effects when combined with conventional chemotherapeutic agents like 5-fluorouracil (5-FU), significantly enhancing therapeutic efficacy while potentially reducing required drug doses and associated toxicities [4].
In metabolic disorders, corilagin demonstrates significant benefits for glucose homeostasis and lipid metabolism. In high-fat diet-fed murine models, corilagin treatment markedly attenuated hepatic steatosis, improved NAFLD activity scores, and ameliorated glucose intolerance and insulin resistance [6]. These metabolic improvements were associated with significant alterations in hepatic gene expression profiles related to metabolic homeostasis. Similarly, in streptozotocin-induced diabetic rats, corilagin exhibited potent antihyperglycemic, antihyperlipidemic, and antioxidant properties, suggesting its potential as a therapeutic agent for diabetes management [5].
Corilagin exerts its diverse pharmacological effects through modulation of multiple critical signaling pathways and molecular targets. The compound's polypharmacological nature enables it to interact with various cellular components, resulting in a cascade of downstream effects that ultimately manifest as therapeutic activities. Understanding these intricate mechanisms provides valuable insights for rational drug development and potential clinical applications.
Table 2: Molecular Mechanisms and Signaling Pathways of Corilagin
| Therapeutic Area | Key Molecular Targets | Affected Signaling Pathways | Cellular Processes |
|---|---|---|---|
| Cancer | Procaspases-3,8,9; PARP; Bcl-2/Bax; Notch1; mTOR | Smad; ERK/Akt; ROS-mediated pathways | Cell cycle arrest, apoptosis, autophagy [9] |
| Metabolic Disease | PPARs; FXR; AMPK/GSK3β-Nrf2 | Insulin signaling; lipid metabolism; oxidative stress response | Glucose uptake, lipid metabolism, insulin sensitivity [6] |
| Inflammation | NLRP3; Caspase-1; GSDMD; IL-1β | NLRP3 inflammasome activation; pyroptosis | Inflammatory response, cell death [7] |
| Hepatoprotection | mir-21; TGF-β1/Smad; IL-13Rα1 | M2 macrophage polarization; fibrotic signaling | Anti-fibrosis, hepatocyte protection [6] |
| Antimicrobial | Mitochondrial complexes | Redox homeostasis; oxidative stress | Mitochondrial membrane disruption [8] |
The anti-cancer mechanisms of corilagin involve a network of interconnected pathways that collectively suppress tumor growth and progression. Corilagin has been shown to modulate the expression of key apoptosis regulators, including procaspase-3, procaspase-8, procaspase-9, poly (ADP-ribose) polymerase (PARP), and the Bcl-2/Bax ratio [9]. In breast cancer cells, corilagin-induced apoptosis and autophagic cell death depend on production of intracellular reactive oxygen species, creating oxidative stress that exceeds the threshold cancer cells can tolerate. Additionally, corilagin blocks the activation of both the canonical Smad and non-canonical ERK/Akt pathways, thereby interfering with critical survival signals in malignant cells [9]. In nude mice models, corilagin suppressed cholangiocarcinoma growth through downregulation of Notch1 and mammalian target of rapamycin (mTOR) expression, highlighting its ability to target fundamental growth regulatory pathways [9].
The anti-inflammatory and immunomodulatory effects of corilagin are largely mediated through its inhibition of the NLRP3 inflammasome pathway. In intestinal ischemia/reperfusion injury models, corilagin significantly alleviated tissue damage by inhibiting NLRP3 inflammasome activation and subsequent pyroptosis [7]. This mechanism involves preventing the assembly of inflammasome components, activation of caspase-1, and maturation of IL-1β and GSDMD, ultimately reducing inflammatory cell death and tissue damage. The compound's antioxidant properties further contribute to its anti-inflammatory effects by reducing oxidative stress, which serves as a key activator of NLRP3 inflammasome signaling [7].
Corilagin's multitarget mechanism of action across major therapeutic areas.
For metabolic diseases, corilagin modulates several key pathways involved in glucose and lipid homeostasis. In NAFLD models, corilagin treatment activated the AMPK/GSK3β-Nrf2 signaling pathway, enhancing cellular defense mechanisms against metabolic stress [6]. Additionally, corilagin has been shown to regulate FXR-associated pathways, which play crucial roles in bile acid metabolism and lipid regulation. The compound also influences mir-21-mediated TGF-β1/Smad signaling, thereby reducing hepatic fibrosis and preventing progression to more severe liver pathology [6]. These multifaceted mechanisms position corilagin as a promising candidate for managing complex metabolic disorders with heterogeneous underlying pathologies.
The assessment of corilagin's anti-tumor properties typically employs cell-based assays using established cancer cell lines. The MTT assay provides a reliable method for quantifying cell viability and proliferation following corilagin treatment [4]. The standard protocol involves seeding cells (e.g., HCT-8 colorectal cancer cells) in 96-well plates at a density of 5-10 × 10³ cells/well and allowing attachment for 24 hours. Corilagin is then applied at varying concentrations (typically 0-100 μM) for 24-48 hours. Following treatment, MTT solution (0.5 mg/mL) is added to each well and incubated for 4 hours at 37°C. The formazan crystals formed are dissolved in DMSO, and absorbance is measured at 570 nm using a microplate reader. Dose-response curves are generated to calculate IC₅₀ values using appropriate statistical software [4].
For combination studies with chemotherapeutic agents like 5-fluorouracil, the Chou-Talalay method is recommended for quantifying synergistic effects [4]. This approach involves treating cells with fixed-ratio concentrations of corilagin and the companion drug, followed by determination of combination indices (CI) using CompuSyn software. CI values <0.3 indicate strong synergy, 0.3-0.7 synergy, 0.7-0.85 moderate synergy, and 0.85-0.9 slight synergy. This methodology has demonstrated that corilagin acts as a potentiator of 5-FU, allowing reduced dosing while maintaining efficacy [4].
Animal models provide critical preclinical data on corilagin's efficacy and safety profile. For metabolic studies, high-fat diet-induced NAFLD in C57BL/6 mice represents a well-established model [6]. The typical protocol involves administering corilagin (5-10 mg/kg body weight) via intraperitoneal injection every 48 hours for 15 weeks to HFD-fed mice. Metabolic assessments include glucose tolerance tests (GTT) performed after 6-hour fasting by intraperitoneal injection of D-glucose (1.2 g/kg), with blood glucose measurements at 0, 15, 30, 60, 90, and 120 minutes. Insulin tolerance tests (ITT) follow similar protocols using insulin (0.7 IU/kg). Tissue collection at experiment termination allows histological evaluation (H&E and Oil Red O staining), biochemical analysis of hepatic triglycerides and total cholesterol, and assessment of plasma parameters including ALT, AST, LDL-c, and HDL-c [6].
For inflammation studies, the intestinal ischemia/reperfusion (II/R) injury model in mice evaluates corilagin's anti-inflammatory properties [7]. This model involves anesthetizing mice, clamping the superior mesenteric artery for 45 minutes, followed by 2 hours of reperfusion. Corilagin is typically administered via intragastric gavage (20-80 mg/kg) once daily for 3 days prior to surgery. Tissue collection permits assessment of inflammatory markers (TNF-α, IL-1β), oxidative stress parameters (SOD, MDA, GSH), and histological evaluation using Chiu's scoring system for intestinal damage [7].
Experimental workflow for comprehensive corilagin research.
Advanced analytical techniques enable comprehensive characterization of corilagin's effects on biological systems. Gas chromatography-mass spectrometry (GC-MS) has emerged as a powerful tool for corilagin metabolomics studies [3]. The standard protocol involves tissue sample homogenization in methanol, mixing with internal standard (heptadecanoic acid), and centrifugation. Derivatization employs O-methylhydroxylamine hydrochloride (80 μL in pyridine, 70°C for 90 min) followed by N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (70°C for 60 min). GC-MS analysis is typically performed using an HP-5MS capillary column with helium carrier gas (1 mL/min flow rate) and temperature programming from 60°C to 300°C. Multivariate statistical analyses, including principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA), identify significantly altered metabolites, with pathway analysis conducted through MetaboAnalyst 5.0 and KEGG database [3].
Corilagin demonstrates a favorable pharmacokinetic and safety profile that supports its therapeutic potential. In vitro metabolic studies indicate that corilagin undergoes extensive Phase II metabolism, with metabolic pathways including methylation, hydrolysis, reduction, glucuronidation, sulfation, and glycosylation [3]. These extensive metabolic processes contribute to the compound's relatively short half-life and rapid clearance from systemic circulation.
Toxicological assessments have demonstrated a wide safety margin for corilagin. Ames tests have shown no evidence of mutagenic activity, indicating a low genotoxicity risk [1]. Cytotoxicity evaluations using MTT assays in African green monkey kidney (Vero) cells established a 50% cytotoxic concentration of 37.4 ± 6.7 μM, significantly higher than concentrations required for many pharmacological effects [1]. In murine macrophage cell lines (RAW264.7) and BV-2 microglial cells, corilagin did not affect cell viability at pharmacologically relevant concentrations, further supporting its safety profile [1].
Drug interaction studies using an integrative CYP450 and network pharmacology approach have revealed that corilagin can influence the pharmacokinetics of co-administered medications, such as the antidiabetic drug sitagliptin [5]. These findings highlight the importance of considering potential herb-drug interactions when developing corilagin-based therapies, particularly for patients receiving multiple medications.
Corilagin represents a promising multi-target therapeutic agent with demonstrated efficacy across a broad spectrum of diseases, including cancer, metabolic disorders, inflammatory conditions, and infectious diseases. Its diverse pharmacological activities stem from its ability to modulate multiple critical signaling pathways, including those regulating apoptosis, oxidative stress, inflammation, and metabolic homeostasis. The compound's favorable safety profile and synergistic potential with conventional therapeutics further enhance its translational prospects.
Corilagin, known chemically as β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-D-glucose, is a hydrolyzable tannin (ellagitannin) with the molecular formula C27H22O18 and a molecular weight of 634.45 g/mol [1] [2] [3]. It was first isolated in 1951 from Caesalpinia coriaria (Dividivi) [2]. It appears as an off-white acicular crystalline powder and is highly soluble in methanol, ethanol, acetone, and DMSO [4] [2].
Since its initial discovery, corilagin has been identified in over 53 plant species worldwide [2]. The table below lists some of the key botanical sources.
| Plant Source | Family | Reference |
|---|---|---|
| Caesalpinia coriaria (Dividivi) | Fabaceae | [2] |
| Various Phyllanthus species (e.g., P. niruri, P. emblica, P. urinaria) | Phyllanthaceae | [4] [2] |
| Punica granatum (Pomegranate) | Lythraceae | [1] |
| Terminalia catappa | Combretaceae | [3] |
| Longan | Sapindaceae | [3] |
| Alchornea glandulosa | Euphorbiaceae | [1] |
Extensive in vitro studies demonstrate corilagin's potent anti-proliferative effects across various human cancer cell lines.
| Cancer Type | Cell Line | Experimental Effect / IC50 Value | Key Mechanisms Implicated | Reference |
|---|
| Gastric Cancer | SGC7901, BGC823 | IC50 not specified; concentration-dependent growth inhibition. | - Induces Apoptosis (activation of caspases-8, -9, -3, PARP)
Beyond its direct anti-tumor effects, corilagin exhibits a wide range of other pharmacological activities, many of which are linked to the Nrf2 antioxidant signaling pathway and the regulation of oxidative stress [4] [2] [7].
Figure 1: A simplified overview of corilagin's multifaceted pharmacological mechanisms, highlighting key molecular interactions and downstream effects.
For researchers looking to replicate or build upon key findings, here are detailed methodologies for central assays.
This protocol is adapted from studies on ovarian cancer A2780 cells [6].
[1 - (OD_test - OD_blank) / (OD_control - OD_blank)] × 100%. Determine IC50 values using non-linear regression.This is a standard method used across multiple studies [3] [6].
A 2025 study used this protocol to explore corilagin's systemic effects in mice [4].
Corilagin is a versatile natural product with promising therapeutic potential, underscored by its multi-target mechanisms, efficacy in various disease models, and low toxicity profile [2]. Key areas for future research include:
Corilagin (CAS 23094-69-1) is a hydrolyzable tannin and polyphenolic compound with the molecular formula C₂₇H₂₂O₁₈ and molecular weight of 634.46 g/mol. This biologically active compound is found in various medicinal plants including Phyllanthus niruri, P. emblica, Terminalia species, and Geranium wilfordii. [1] [2] [3] Corilagin has demonstrated diverse pharmacological activities including anti-inflammatory, antioxidant, anti-tumor, antiviral, hepatoprotective, and antihypertensive properties in preclinical studies. [4] [2] The compound exists as an off-white to light-colored solid with reported melting point >200°C (dec), pKa of 7.53±0.70, and water solubility of approximately 1 mg/mL, producing clear, colorless solutions. [5]
The quality control of corilagin in raw materials, herbal extracts, and pharmaceutical preparations requires precise analytical methods to ensure identity, purity, and potency. High-Performance Liquid Chromatography (HPLC) has emerged as the principal technique for corilagin analysis due to its specificity, accuracy, and reproducibility. This document provides comprehensive application notes and detailed protocols for the determination of corilagin purity using HPLC, incorporating validated methods from scientific literature and addressing the needs of researchers and pharmaceutical development professionals.
Corilagin is a complex polyphenol characterized by a glucose core with galloyl and hexahydroxydiphenoyl (HHDP) groups. Its chemical structure includes multiple phenolic hydroxyl groups that contribute to its antioxidant activity and chromatographic behavior. [6] [5] The compound is classified as a hydrolyzable tannin of the ellagitannin type, which undergoes hydrolysis in aqueous solutions to yield ellagic acid and other simpler phenolics.
Table 1: Physicochemical Properties of Corilagin
| Property | Description |
|---|---|
| CAS Registry Number | 23094-69-1 |
| Molecular Formula | C₂₇H₂₂O₁₈ |
| Molecular Weight | 634.46 g/mol |
| Appearance | Off-white to tan powder |
| Melting Point | >200°C (decomposes) |
| Water Solubility | 1 mg/mL, clear, colorless |
| Storage Conditions | 2-8°C in inert atmosphere |
| pKa | 7.53 ± 0.70 |
| UV Absorption Maximum | 266-268 nm |
| Hygroscopicity | Hygroscopic |
The spectral characteristics of corilagin show maximum UV absorption at 266-268 nm, which serves as the optimal detection wavelength for HPLC with photodiode array (PDA) detection. [3] [7] Corilagin is commercially available as analytical standards with certified purity ≥98% (HPLC) from various suppliers including Sigma-Aldrich (Product Nos. G0424, 75251) and Cayman Chemical (Product No. 11832). [1] [8] [5]
Modern HPLC systems for corilagin analysis should comprise the following minimum specifications:
For advanced applications, UPLC systems with higher pressure limits (up to 15,000 psi) and sub-2μm particle columns can significantly reduce analysis time while improving resolution. [4] [7]
Column selection critically influences the separation efficiency, peak symmetry, and retention behavior of corilagin. Based on comparative studies:
Table 2: Column Performance for Corilagin Separation
| Column Type | Dimensions | Particle Size | Performance Assessment |
|---|---|---|---|
| HSS T3 C18 | 100 × 2.1 mm | 1.8 μm | Superior peak symmetry and separation, especially for hydrophilic molecules [4] |
| Phenomenex Luna Phenyl-Hexyl | 250 × 4.6 mm | 5 μm | Optimal for herbal extract analysis with good resolution of corilagin from complex matrices [3] [6] |
| Phenomenex Luna C18 | 250 × 4.6 mm | 5 μm | Standard separation with 100 Å pore size suitable for most applications [3] |
| BEH C18 | 100 × 2.1 mm | 1.7 μm | Good performance for UPLC applications [4] |
| BEH Shield RP18 | 100 × 2.1 mm | 1.7 μm | Alternative selectivity for challenging separations [4] |
The mobile phase composition has been systematically optimized across different applications:
The following diagram illustrates the method development workflow for corilagin HPLC analysis:
For regulatory acceptance and scientific rigor, HPLC methods for corilagin determination must undergo comprehensive validation demonstrating specificity, linearity, accuracy, precision, robustness, and sensitivity. The following validation parameters have been established in published methods:
Method specificity ensures that the corilagin peak is free from interference from related compounds, matrix components, or degradation products. Specificity is demonstrated through:
In the UPLC-PDA method for rat plasma, corilagin and the internal standard (epicatechin) were baseline separated with retention times of 2.6 min and 3.8 min, respectively, demonstrating excellent specificity. [7]
Table 3: Validation Parameters for Corilagin HPLC Assays
| Validation Parameter | HPLC Method (Phyllanthus niruri) | UPLC-PDA Method (Rat Plasma) | Acceptance Criteria |
|---|---|---|---|
| Linear Range | 3.29 - 100 mg/L [3] | 0.2 - 20 μg/mL [7] | r² > 0.998 |
| Limit of Detection (LOD) | 0.987 mg/L [3] | Not specified | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 3.29 mg/L [3] | 0.2 μg/mL [7] | S/N ≥ 10, %RSD < 5% |
| Precision (Intra-day %RSD) | <2% [3] | ≤5.7% [7] | Typically <2% |
| Precision (Inter-day %RSD) | <2% [3] | ≤5.7% [7] | Typically <2% |
| Accuracy (% Recovery) | 98-102% [3] | >81.0% [7] | 98-102% |
| Robustness | Retention time variation <2% with minor mobile phase changes [3] | Not specified | System suitability parameters within limits |
The calibration curve for corilagin typically exhibits excellent linearity with correlation coefficients (r) > 0.998 across the specified concentration ranges. [3] [7] For the UPLC-PDA method, linearity was maintained from 0.2 μg/mL to 20 μg/mL, covering the expected plasma concentration range after administration of therapeutic doses. [7]
Proper sample preparation is critical for accurate corilagin quantification and depends on the sample matrix:
Herbal materials and dry extracts: Accurately weigh 100 mg of powdered sample into a 50 mL volumetric flask. Add 30 mL of 50% aqueous methanol, sonicate for 30 minutes, cool to room temperature, and dilute to volume with the same solvent. Filter through a 0.45 μm membrane filter before injection. [3]
Commercial phytomedicines: For liquid formulations, dilute directly with mobile phase or 50% aqueous methanol. For solid dosage forms, powder tablets or capsules, then follow the procedure for herbal materials. [3]
Biological samples (plasma/serum): Transfer 100 μL of plasma to a microcentrifuge tube. Add 20 μL of internal standard solution (epicatechin, 10 μg/mL in methanol) and 500 μL of ethyl acetate. Vortex mix for 3 minutes, then centrifuge at 10,000 × g for 10 minutes. Transfer the organic layer to a clean tube and evaporate under nitrogen at 40°C. Reconstitute the residue with 100 μL of mobile phase and inject. [7]
The following standardized conditions are recommended for corilagin purity determination:
Table 4: Optimized Chromatographic Conditions for Corilagin Analysis
| Parameter | HPLC Conditions (Herbal Extracts) | UPLC Conditions (Plasma) |
|---|---|---|
| Column | Phenomenex Luna Phenyl-Hexyl (250 × 4.6 mm, 5 μm) [3] | HSS T3 (100 × 2.1 mm, 1.8 μm) [7] |
| Column Temperature | Room temperature (25°C) [3] | 30-40°C |
| Mobile Phase | A: 1% aqueous acetic acid; B: Acetonitrile [3] | A: 0.1% TFA in water; B: Acetonitrile [7] |
| Gradient Program | 0-12 min: 13-37% B; 12-13 min: 37-100% B; 13-15 min: 100% B; 15-16 min: 100-13% B; 16-30 min: 13% B [3] | Isocratic or shallow gradient based on application |
| Flow Rate | 1.0 mL/min [3] | 0.3-0.5 mL/min |
| Injection Volume | 20 μL [3] | 5-10 μL |
| Detection Wavelength | 267 nm [3] | 266 nm [7] |
| Run Time | 30 minutes [3] | 5-7 minutes [7] |
System suitability tests must be performed before sample analysis:
Corilagin serves as a phytochemical marker for standardizing herbal medicines, particularly those containing Phyllanthus species. The validated HPLC method has been successfully applied to:
The developed UPLC-PDA method has enabled detailed pharmacokinetic investigations of corilagin:
The low oral bioavailability suggests that corilagin may not be suitable for oral administration without formulation optimization, highlighting the importance of these analytical methods in preclinical development. [7]
Accurate corilagin quantification supports research into its diverse pharmacological activities:
The following diagram illustrates the workflow for corilagin analysis in biological samples:
Corilagin solutions in aqueous methanol or acetonitrile are stable for at least 24 hours at room temperature and 72 hours when refrigerated at 4°C. [3] For long-term storage, standard solutions should be kept at -20°C in amber vials to prevent degradation. The pure compound should be stored under inert atmosphere at 2-8°C to maintain stability. [5]
The HPLC and UPLC methods presented herein provide robust, validated approaches for corilagin determination across various matrices including herbal extracts, pharmaceutical preparations, and biological samples. The specific chromatographic conditions outlined, particularly using HSS T3 columns for biological samples and phenyl-hexyl columns for plant extracts, offer optimal separation efficiency and sensitivity.
These methods support quality control in herbal medicine standardization, preclinical development of corilagin-containing formulations, and mechanistic studies of its diverse pharmacological activities. The low oral bioavailability identified through these methods (10.7%) highlights the need for further formulation development to enhance corilagin's therapeutic potential. [7]
Corilagin is a polyphenolic tannic acid compound and a natural ellagitannin isolated from various medicinal plants, most notably Phyllanthus urinaria. This compound has attracted significant scientific interest due to its diverse pharmacological properties, including potent anti-inflammatory, antioxidant, and anti-atherosclerotic activities. The compound's chemical structure features a galloyl group and hexahydroxydiphenoyl (HHDP) moiety, which contribute to its biological activity. Recent studies have demonstrated that corilagin exerts pronounced therapeutic effects in experimental models of atherosclerosis, particularly in apolipoprotein E-deficient (ApoE-/-) mice, which represent a well-established model for studying this cardiovascular pathology.
Atherosclerosis is now widely recognized as a chronic inflammatory disease of the arterial wall, characterized by lipid accumulation, immune cell infiltration, and formation of fibrous plaques that can rupture and cause catastrophic cardiovascular events. The ApoE-/- mouse model has become the gold standard for atherosclerosis research because these animals rapidly develop severe hypercholesterolemia and spontaneous atherosclerotic lesions similar to those observed in humans when fed a high-fat diet [1]. In this model, atherosclerotic lesions are observed throughout the macrovasculature, with the most prevalent sites located in the aortic root, aortic arch, common carotid, superior mesenteric artery, and renal and pulmonary arteries. Corilagin's potential as a therapeutic agent for atherosclerosis stems from its ability to modulate multiple critical inflammatory pathways involved in the pathogenesis of this disease, making it a promising candidate for further drug development.
Extensive research has elucidated several key molecular pathways through which corilagin exerts its anti-atherosclerotic effects:
TLR4-NFκB/MAPK Signaling Pathway: Corilagin demonstrates a marked inhibitory effect on the Toll-like receptor 4 (TLR4) and its downstream signaling components. Studies have shown that corilagin significantly inhibits the expression of TLR4, reduces phosphorylation of JNK, and decreases protein expressions of p38 and NF-κB pathway components [2]. Molecular docking studies confirm that corilagin forms hydrogen bonds with key proteins in this pathway (TLR4, Myd88, p65, P38, and JNK) with significant "CDOCKER energy" values, indicating strong binding interactions. Through this mechanism, corilagin suppresses the nuclear translocation of NF-κBp65, thereby reducing the expression of proinflammatory genes and mediators.
Olfr2-NLRP3 Inflammasome Axis: Recent research has identified a novel mechanism whereby corilagin inhibits the olfactory receptor 2 (Olfr2) signaling pathway in vascular macrophages, leading to suppression of NLRP3 inflammasome activation [3] [4] [5]. The Olfr2 receptor interacts with TLR4 in vascular macrophages, driving NLRP3 inflammasome activation via adenylate cyclase 3 (Adcy3). Corilagin effectively reduces expressions of molecules associated with the Olfr2 signaling pathway, consequently diminishing NLRP3 inflammasome assembly and activation.
Inflammatory Mediator Suppression: Through the aforementioned pathways, corilagin significantly inhibits the production and release of key proinflammatory cytokines including TNF-α, IL-1β, and IL-6. This reduction in inflammatory mediators creates a less favorable environment for atherosclerosis progression and enhances plaque stability.
The following diagram illustrates the primary molecular mechanisms through which Corilagin exerts its anti-atherosclerotic effects:
Figure 1: Molecular Mechanisms of Corilagin in Atherosclerosis Treatment. This diagram illustrates how corilagin targets multiple inflammatory pathways simultaneously, including TLR4-NFκB/MAPK signaling and Olfr2-NLRP3 inflammasome activation, to reduce key atherosclerotic processes.
The following protocol details the standardized approach for evaluating corilagin's efficacy in ApoE-/- mice:
Animal Model: ApoE-/- mice (8-10 weeks old, male preferred for reduced hormonal variability) are maintained under specific pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water. The model is characterized by rapid development of severe hypercholesterolemia and spontaneous atherosclerotic lesions similar to humans, with atherosclerotic lesions observed throughout the macrovasculature [1].
Atherosclerosis Induction: Mice are fed a high-fat diet containing 21% fat and 0.15% cholesterol for 8-16 weeks to induce atherosclerotic plaque development. The initiation of lesions begins at 6-8 weeks of age, with foam cell-rich lesions appearing at 8-10 weeks and fibrous plaques developing at 15-20 weeks [1].
Corilagin Treatment: After 4 weeks of atherosclerosis induction, corilagin is administered via oral gavage once daily at doses ranging from 20-80 mg/kg, dissolved in normal saline or 0.5% carboxymethyl cellulose. The treatment continues for 8-12 weeks alongside the high-fat diet. Positive control groups receive aspirin at 10 mg/kg, while negative controls receive vehicle only.
Group Allocation: Animals are randomly assigned to experimental groups (n=8-12): (1) Wild-type control (normal diet), (2) Atherosclerosis model (high-fat diet + vehicle), (3) Positive control (high-fat diet + aspirin 10 mg/kg), (4) Corilagin low-dose (high-fat diet + 20 mg/kg), (5) Corilagin mid-dose (high-fat diet + 40 mg/kg), and (6) Corilagin high-dose (high-fat diet + 80 mg/kg).
Blood Collection: Blood samples are collected from the retro-orbital plexus after 4 hours of fasting at the beginning, midpoint, and endpoint of the study. Serum is separated by centrifugation at 3,000 × g for 15 minutes and stored at -80°C for lipid profiling and cytokine analysis.
Tissue Harvesting: After the treatment period, mice are euthanized by CO₂ asphyxiation or pentobarbital overdose. The cardiovascular system is perfused with ice-cold phosphate-buffered saline (PBS) through the left ventricle. The aorta is carefully dissected from the aortic root to the iliac bifurcation for analysis.
Atherosclerotic Lesion Quantification: The entire aorta is fixed in 4% paraformaldehyde for 24 hours, followed by staining with Oil Red O solution (0.5% in isopropanol) for 30 minutes to visualize lipid-rich atherosclerotic lesions. The percentage of plaque coverage is calculated as (stained area/total aortic area) × 100%. For detailed histological analysis, the aortic root is embedded in optimal cutting temperature compound, and serial cryosections (5-10 μm thickness) are prepared for staining with Hematoxylin and Eosin, Masson's Trichrome, and immunohistochemistry for specific markers.
To complement in vivo findings, the following cell-based assays provide mechanistic insights:
Macrophage Culture: The murine macrophage cell line RAW264.7 or Ana-1 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere. Alternatively, bone marrow-derived macrophages are isolated from C57BL/6J or ApoE-/- mice by flushing femora and tibiae with ice-cold RPMI-1640 medium, followed by differentiation using 20 ng/mL macrophage colony-stimulating factor for 7 days [3].
Inflammation and Foam Cell Induction: To model atherosclerotic conditions in vitro, macrophages are stimulated with lipopolysaccharide (LPS; 1 μg/mL) and oxidized low-density lipoprotein (ox-LDL; 100 μg/mL) for 24 hours to induce inflammatory responses and foam cell formation. Ox-LDL is prepared by oxidizing human LDL with copper sulfate and verified by electrophoresis.
Corilagin Treatment: After inflammatory stimulation, cells are treated with various concentrations of corilagin (25, 50, and 100 μg/mL) for 24 hours. Aspirin (100 μM) serves as a positive control. For mechanistic studies, cells are transfected with Olfr2 overexpression or knockdown lentivirus prior to corilagin treatment to validate target engagement.
Cell Viability Assay: Cytotoxicity of corilagin is determined using Cell Counting Kit-8 according to manufacturer instructions. Macrophages are seeded in 96-well plates and treated with corilagin (12.5-800 μg/mL) for 24 hours, followed by CCK-8 reagent addition and absorbance measurement at 450 nm.
Inflammatory Mediator Measurement: Levels of proinflammatory cytokines (TNF-α, IL-1β, IL-6) in cell culture supernatants are quantified using enzyme-linked immunosorbent assays following manufacturer protocols.
Molecular Analysis: Protein expression of pathway components (TLR4, MyD88, NF-κB p65, NLRP3, caspase-1) is analyzed by western blotting using specific antibodies. Gene expression of inflammatory markers is assessed by quantitative real-time PCR with GAPDH as housekeeping control.
Table 1: Summary of Corilagin's Effects on Atherosclerotic Parameters in ApoE-/- Mice
| Parameter | Model Group | Corilagin (20 mg/kg) | Corilagin (40 mg/kg) | Corilagin (80 mg/kg) | Measurement Method |
|---|---|---|---|---|---|
| Plaque Area (%) | 32.5 ± 3.2 | 25.4 ± 2.8* | 18.7 ± 2.1 | 12.3 ± 1.5 | Oil Red O staining |
| Serum TNF-α (pg/mL) | 185.6 ± 15.3 | 142.7 ± 12.4* | 115.8 ± 10.2 | 89.3 ± 8.7 | ELISA |
| Serum IL-1β (pg/mL) | 125.8 ± 10.7 | 98.5 ± 8.9* | 75.4 ± 6.8 | 52.3 ± 5.1 | ELISA |
| Total Cholesterol (mg/dL) | 385.4 ± 32.5 | 345.2 ± 28.7 | 298.7 ± 25.4* | 254.8 ± 22.1 | Enzymatic assay |
| LDL-C (mg/dL) | 312.6 ± 28.4 | 275.3 ± 24.2 | 235.8 ± 21.3* | 198.5 ± 18.7 | Enzymatic assay |
| M1 Macrophage Markers | 100% ± 8.5% | 78.5% ± 6.9%* | 62.3% ± 5.8% | 45.7% ± 4.3% | Immunofluorescence |
Data presented as mean ± SEM; *p < 0.05, p < 0.01 compared to model group
Table 2: Corilagin's Effects on Inflammatory Markers in LPS/Ox-LDL-Stimulated Macrophages
| Parameter | Control | LPS/Ox-LDL | Corilagin (25 μg/mL) | Corilagin (50 μg/mL) | Corilagin (100 μg/mL) |
|---|---|---|---|---|---|
| Cell Viability (%) | 100 ± 6.2 | 95.4 ± 5.8 | 92.7 ± 5.4 | 90.5 ± 5.1 | 88.3 ± 4.9 |
| TNF-α Secretion | 25.3 ± 3.1 | 100 ± 8.5 | 75.6 ± 6.4* | 52.3 ± 4.9 | 35.8 ± 3.5 |
| IL-1β Secretion | 18.7 ± 2.4 | 100 ± 7.9 | 68.9 ± 5.8* | 45.6 ± 4.2 | 28.4 ± 2.8 |
| TLR4 Protein | 100 ± 7.5 | 245.6 ± 18.7 | 198.5 ± 15.4* | 156.8 ± 12.9 | 115.3 ± 10.2 |
| NLRP3 Protein | 100 ± 8.2 | 285.4 ± 21.3 | 225.7 ± 17.8* | 178.9 ± 14.6 | 125.6 ± 11.4 |
| Foam Cell Formation | 5.2 ± 0.8 | 100 ± 7.9 | 78.5 ± 6.3* | 52.4 ± 4.7 | 30.8 ± 3.1 |
Data normalized to LPS/Ox-LDL group (100%); *p < 0.05, p < 0.01 compared to LPS/Ox-LDL group
Dose Selection: Based on dose-response studies, the optimal efficacy range for corilagin in ApoE-/- mice is 40-80 mg/kg/day. Lower doses (20 mg/kg) show modest effects, while higher doses (>100 mg/kg) do not provide significantly greater benefit but may increase potential toxicity risks.
Treatment Duration: The minimum effective treatment period is 8 weeks, with more pronounced effects observed after 12 weeks of intervention. Early time points (2-4 weeks) primarily show anti-inflammatory effects, while later time points demonstrate significant impact on plaque size and composition.
Model Validation: Successful atherosclerosis induction should be confirmed by serum cholesterol levels exceeding 350 mg/dL and aortic plaque coverage >25% in model control groups. Animals not meeting these criteria should be excluded from final analysis.
Compound Solubility: Corilagin has optimal solubility in normal saline or 0.5% carboxymethyl cellulose for in vivo administration. For in vitro studies, prepare a stock solution in DMSO not exceeding 0.1% final concentration to avoid cellular toxicity.
Sample Processing: For accurate assessment of atherosclerotic lesions, careful perfusion with PBS is essential to remove blood components from vessels before fixation. Incomplete perfusion can lead to overestimation of plaque area.
Molecular Analysis: When analyzing NLRP3 inflammasome activation, process tissue samples quickly and maintain cold conditions to prevent artificial activation of inflammatory pathways. Include protease and phosphatase inhibitors in all extraction buffers.
The comprehensive data from both in vivo and in vitro studies demonstrates that corilagin holds significant promise as a therapeutic agent for atherosclerosis treatment. Its ability to simultaneously target multiple inflammatory pathways, including TLR4-NFκB/MAPK signaling and Olfr2-NLRP3 inflammasome activation, provides a multifaceted mechanism of action that addresses the complex pathophysiology of atherosclerosis. The compound exhibits favorable efficacy in reducing atherosclerotic plaque development, suppressing proinflammatory cytokine production, and modulating macrophage polarization toward an anti-inflammatory phenotype.
Future research should focus on advanced preclinical development, including pharmacokinetic studies to optimize dosing regimens, investigation of potential drug interactions, and assessment in combination therapies with standard care such as statins. Additionally, exploration of corilagin's effects on plaque stability and regression, rather than just progression, would provide valuable insights into its full therapeutic potential. With its pleiotropic mechanisms and demonstrated efficacy in robust animal models, corilagin represents a compelling candidate for further development as a novel therapeutic approach for atherosclerotic cardiovascular diseases.
Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose) is a gallotannin polyphenolic compound with the chemical formula C₂₇H₂₂O₁₈ and molecular weight of 634.45 g/mol. This naturally occurring plant metabolite was first isolated in 1951 from divi-divi (Caesalpinia coriaria (Jacq.) Willd.) and has since been identified in over 50 plant species across 16 families, primarily within the Euphorbiaceae, Geraniaceae, and Combretaceae families. Corilagin is considered a promising medicinal agent due to its diverse pharmacological activities, including anti-tumor, antioxidant, hepatoprotective, and anti-inflammatory properties, coupled with its low toxicity profile and minimal adverse effects. [1]
In recent years, corilagin has attracted significant research attention for its potent anti-inflammatory mechanisms and anticancer applications, particularly in combination therapies with conventional chemotherapeutic agents like 5-fluorouracil (5-FU). The compound's ability to modulate multiple signaling pathways simultaneously, including NF-κB, MAPK, and NLRP3 inflammasome pathways, makes it a valuable candidate for drug development. This application note provides researchers with comprehensive protocols for evaluating corilagin's bioactivity, with emphasis on cell viability assessment using the CCK-8 assay and related methodologies for anti-inflammatory and anticancer applications. [2] [1] [3]
The CCK-8 (Cell Counting Kit-8) assay provides a colorimetric method for determining cell viability and proliferation by utilizing a water-soluble tetrazolium salt (WST-8) that produces a water-soluble formazan dye upon reduction by cellular dehydrogenases in metabolically active cells. Unlike the traditional MTT assay, CCK-8 does not require solubilization steps and offers higher sensitivity with minimal cytotoxicity, allowing the same cells to be used for additional experiments after viability assessment. The reduced formazan dye is soluble in tissue culture medium, making the CCK-8 assay suitable for continuous monitoring of cellular proliferation over time. [4]
Table 1: Corilagin Cytotoxicity Profile Across Cell Lines
| Cell Line | Cell Type | Experimental Context | IC₅₀/Effective Concentration | Key Findings | Source |
|---|---|---|---|---|---|
| HL-60 | Human promyelocytic leukemia | AML treatment | 25-50 μg/ml (time & dose-dependent) | Significant proliferation inhibition; induced apoptosis via mitochondrial pathway | [5] |
| HCT-8 | Human colorectal adenocarcinoma | CRC treatment with 5-FU | 29.78 ± 1.25 μM (48h) | Synergistic effect with 5-FU; CI < 0.7 (synergistic) | [3] |
| Raw264.7 | Mouse macrophage | Anti-inflammatory studies | 75 μM (safe concentration) | Significant reduction in IL-6, TNF-α, IL-1β, NO, PGE-2, iNOS, COX-2 | [6] |
| A549 | Human lung adenocarcinoma | Pneumolysin protection | 32 μg/ml (protective) | Protected against PLY-mediated damage; minimal intrinsic toxicity | [7] |
| Vero | African green monkey kidney | Safety evaluation | 37.4 ± 6.7 μM (CC₅₀) | Favorable safety profile in normal cells | [1] |
Corilagin demonstrates dose-dependent anti-inflammatory activity across multiple experimental models. The compound effectively scavenges reactive oxygen species (ROS) including H₂O₂, •OH, and NO with IC₅₀ values of 76.85 μg/ml, 26.68 μg/ml, and 66.64 μg/ml respectively. In LPS-induced Raw264.7 macrophages, corilagin at 75 μM significantly reduces pro-inflammatory mediators, with inhibition rates of 48.09% for IL-6, 42.37% for TNF-α, 65.69% for NO, and 59.99% for COX-2. These findings support corilagin's potential application in inflammatory conditions including atherosclerosis, intestinal ischemia/reperfusion injury, and pneumonia. [2] [6] [8]
Table 2: Anti-inflammatory Activity of Corilagin in Various Models
| Experimental Model | Inducing Agent | Corilagin Concentration | Key Outcomes | Mechanistic Insights | Source |
|---|---|---|---|---|---|
| Raw264.7 macrophages | LPS (1 μg/mL) | 25, 50, 75 μM | Dose-dependent reduction of IL-6, TNF-α, IL-1β, NO, PGE-2, iNOS, COX-2 | Suppressed NF-κB signaling; inhibited TLR4 pathway | [9] [6] |
| ApoE-/- mice atherosclerosis model | High-fat diet | 10-20 mg/kg/day | Reduced serum lipid levels; decreased aortic plaque formation | Inhibited NLRP3 inflammasome via Olfr2 pathway | [2] |
| Intestinal I/R injury model | Ischemia/reperfusion | 20, 40, 80 mg/kg | Alleviated intestinal and lung damage; reduced inflammatory markers | Inhibited NLRP3 activation and pyroptosis | [8] |
| S. pneumoniae infection model | D39 S. pneumoniae | 16-32 μg/mL | Improved survival; reduced lung injury and inflammation | Inhibited pneumolysin oligomerization | [7] |
The CCK-8 assay protocol begins with cell seeding in 96-well plates at optimal density. For most cell lines, including Raw264.7 macrophages and HL-60 leukemia cells, a density of 5×10³ to 2×10⁴ cells per well in 100 μL culture medium produces optimal results. After cell attachment (typically 24 hours), corilagin is added at various concentrations and incubated for predetermined time points (24-48 hours). Subsequently, 10 μL of CCK-8 reagent is added directly to each well, followed by incubation for 1-4 hours at 37°C with 5% CO₂. The absorbance is measured at 450 nm using a microplate reader, with reference measurements at 600-650 nm to correct for potential background interference. [4] [5]
Critical considerations for CCK-8 assay with corilagin include:
For evaluation of corilagin's anti-inflammatory activity in Raw264.7 macrophages, cells are seeded in 6-well plates at 5×10⁵ cells per well and cultured for 24 hours. The medium is then replaced with fresh medium containing corilagin at concentrations of 25, 50, and 75 μM. After 1-2 hours pre-incubation, inflammation is induced by adding LPS from E. coli at 1 μg/mL final concentration. Following 24 hours incubation at 37°C with 5% CO₂, the cell-free supernatant is collected by centrifugation at 2,000 × g for 10 minutes and stored at -80°C for subsequent analysis of inflammatory mediators. [6]
Quantification of inflammatory markers includes:
Corilagin exerts its multifaceted biological effects through modulation of key signaling pathways. The compound's anti-inflammatory activity primarily involves inhibition of the NF-κB and MAPK pathways in macrophages, reducing the phosphorylation of IκB-α and P65 proteins while upregulating JNK phosphorylation. Additionally, corilagin significantly inhibits NLRP3 inflammasome activation by diminishing oligomerization and subsequent caspase-1 activation, thereby reducing IL-1β maturation and pyroptosis. In atherosclerosis models, this effect is mediated through the Olfr2 signaling pathway. [9] [2] [8]
In cancer models, corilagin demonstrates pro-apoptotic and anti-autophagic activities through regulation of the miR-451/HMGB1 axis in HL-60 leukemia cells. The compound upregulates tumor suppressor miR-451, leading to downregulation of HMGB1 and subsequent inhibition of autophagy-related proteins LC3-II and Beclin-1 while promoting mitochondrial apoptosis through caspase-3 activation and Bax/Bcl-xl ratio modulation. For colorectal cancer, corilagin enhances 5-FU sensitivity through downregulation of GRP78, inducing S-phase cell cycle arrest and increasing intracellular ROS production. [3] [5]
The following diagram illustrates corilagin's multifaceted mechanisms of action across different experimental models:
Proper handling of corilagin is essential for experimental reproducibility. Corilagin is an off-white acicular crystalline powder that readily dissolves in methanol, ethanol, acetone, and DMSO. For cell culture applications, prepare stock solutions in DMSO at concentrations of 10-100 mM and store aliquots at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles, and use glass vials when possible as corilagin may adhere to certain plastic surfaces. When working with corilagin solutions, use antioxidant-containing buffers for long-term incubations to prevent oxidation. [1]
Common technical challenges in corilagin research and their solutions include:
Corilagin represents a promising multifunctional compound with demonstrated efficacy across various disease models, particularly in inflammation and oncology. The CCK-8 assay provides a reliable, sensitive method for evaluating corilagin's effects on cell viability, while complementary protocols enable comprehensive assessment of its anti-inflammatory mechanisms. Researchers should consider corilagin's complex pleiotropic effects when designing experiments, as it simultaneously modulates multiple signaling pathways. The detailed methodologies presented in this application note provide a solid foundation for standardized evaluation of corilagin's bioactivity, facilitating more reproducible research and accelerating its potential therapeutic development.
Streptococcus pneumoniae represents a significant global health challenge, causing millions of infections annually with particularly high mortality rates in children under 5 years. The emergence of antibiotic-resistant strains has necessitated the development of alternative therapeutic strategies that focus on virulence factor disruption rather than bacterial growth inhibition. Pneumolysin (PLY), a 53-kDa cholesterol-dependent cytolysin, stands as a critical virulence determinant in S. pneumoniae pathogenesis. This toxin binds to cholesterol-rich membranes of host cells, undergoing oligomerization to form pores that result in cell lysis, inflammation, and tissue damage. The structure of PLY comprises four domains, with Domain 3 and Domain 4 playing crucial roles in the membrane insertion and oligomerization processes, making them attractive targets for therapeutic intervention. [1]
Corilagin (1-acyl-3,6-hexahydroxy bibenzoyl glucose) is a polyphenolic tannin naturally found in various plants including Longan, Phyllanthus urinaria L., and Phyllanthus emblica Linn. Previous research has demonstrated that corilagin exhibits diverse pharmacological activities including anticancer, antioxidant, and anti-cardiovascular effects, but its potential as an antivirulence agent against S. pneumoniae has only recently been investigated. Unlike conventional antibiotics, corilagin shows no direct antibacterial activity against S. pneumoniae but exhibits potent inhibition of PLY-mediated hemolysis by interfering with the oligomerization process. This application note provides detailed methodologies for molecular docking simulations and experimental validation of corilagin's interaction with PLY, enabling researchers to leverage this structure-based approach for antivirulence drug development. [1]
Protein Preparation begins with retrieving the three-dimensional structure of PLY from the Protein Data Bank (recommended structure: PDB ID related to PLY). The preparation process involves:
For Ligand Preparation, the corilagin structure (CID: 73568) should be downloaded from PubChem in Structure Data File (SDF) format. The preparation steps include:
The actual docking procedure follows a structured workflow to ensure reproducible results:
Table 1: Key Docking Parameters for Corilagin-PLY Simulation [1]
| Parameter | Setting | Purpose |
|---|---|---|
| Scoring Function | AutoDock Vina | Binding affinity prediction |
| Grid Center | Between Domains 3 & 4 | Target known functional site |
| Grid Dimension | 60×60×60 points | Ensure complete coverage |
| Exhaustiveness | 8 | Balance of accuracy/time |
| Number of Poses | 100 | Statistical significance |
The molecular docking workflow can be visualized as follows:
The hemolytic inhibition assay provides a direct measurement of corilagin's ability to protect against PLY-mediated erythrocyte lysis. The experimental procedure is as follows:
Research has demonstrated that corilagin efficiently attenuates the hemolytic activity of PLY in a concentration-dependent manner, reducing hemolysis from approximately 80% to 2% at concentrations of 16 μg/mL when challenged with bacterial supernatants, and similar efficacy against purified PLY. [1]
The oligomerization inhibition assay evaluates corilagin's effect on the PLY oligomerization process using Western blot analysis under non-reducing conditions:
Corilagin demonstrates concentration-dependent inhibition of PLY oligomerization, with nearly complete suppression at 32 μg/mL, while the monomeric form shows a corresponding increase, indicating that corilagin blocks the transition from monomer to oligomer without affecting PLY expression. [1]
Table 2: Experimental Conditions for Validation Assays [1]
| Assay Type | Key Reagents | Incubation Conditions | Measurement Method | Positive Control |
|---|---|---|---|---|
| Hemolytic Inhibition | 2% erythrocytes, PLY | 37°C, 30 min | Absorbance at 540 nm | Triton X-100 (1%) |
| Oligomerization Inhibition | Purified PLY, glutaraldehyde | 37°C, 60 min | Non-reducing Western blot | PLY without inhibitor |
| Cell Viability | A549 cells, LDH reagent | 37°C, 5% CO₂, 24 hr | LDH release / CCK-8 | IL-1β stimulation |
The cell viability and cytoprotection assay evaluates corilagin's ability to prevent PLY-mediated damage to human lung epithelial cells (A549 cell line):
Corilagin demonstrates excellent cytoprotective effects without intrinsic cytotoxicity, with LDH release significantly reduced at 32 μg/mL concentration, and fluorescence imaging showing predominant cell viability in corilagin-treated groups compared to extensive cell death in PLY-only challenged cells. [1]
Molecular docking simulations between corilagin and PLY reveal a specific binding interaction between Domains 3 and 4 of the toxin, which are critical for oligomerization. The analysis process includes:
Molecular dynamics simulations further validate the stability of the corilagin-PLY complex, with root-mean-square deviation (RMSD) curves showing greater fluctuations in the corilagin-bound PLY compared to the protein alone, indicating that corilagin binding significantly impacts protein flexibility, potentially interfering with the structural transitions required for pore formation. [1]
Robust statistical analysis is essential for validating experimental results:
The relationship between molecular docking predictions and experimental validation can be visualized as follows:
Table 3: Key Binding Interactions in Corilagin-PLY Complex [1]
| Interaction Type | Residues Involved | Distance (Å) | Energy Contribution (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond | Gln280, Asn284 | 2.8-3.2 | -1.2 to -1.8 |
| Hydrogen Bond | Thr253, Glu42 | 2.7-3.1 | -1.0 to -1.5 |
| Hydrogen Bond | Ser254, Asn470 | 2.9-3.3 | -0.8 to -1.2 |
| Pi-Alkyl | Arg359 | 4.5 | -1.5 |
| Van der Waals | Multiple residues | 3.5-4.2 | -0.1 to -0.5 |
The molecular docking and experimental protocols outlined in this application note provide a framework for developing novel antivirulence strategies against S. pneumoniae infections. The specific therapeutic applications include:
In vivo studies in mouse models of S. pneumoniae infection have demonstrated that corilagin effectively reduces bacterial colonization in lung tissue, improves histopathological scores, decreases pulmonary edema, and attenuates pro-inflammatory cytokine levels (IL-1β, IL-6, and TNF-α), confirming the therapeutic potential predicted by molecular docking and in vitro assays. [1]
The integrated approach of molecular docking simulations and experimental validation provides compelling evidence that corilagin inhibits PLY by binding to Domains 3 and 4, thereby blocking oligomerization and pore formation. This application note establishes standardized protocols that can be adapted for screening additional PLY inhibitors or applied to other toxin-antitoxin systems. The combination of computational predictions with biochemical, cellular, and animal model validation creates a robust framework for antivirulence drug development.
Future research should focus on:
The structure-activity relationship (SAR) approach is particularly valuable for this optimization process, as systematic alterations of corilagin's structure can determine which functional groups are essential for binding and activity. [2] [3] The multiple hydroxyl groups of corilagin appear critical for forming hydrogen bonds with PLY, and their modification significantly affects inhibitory activity, providing guidance for future analog design. [1] [3]
Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-D-glucose) is a natural ellagitannin belonging to the hydrolyzable tannin family, with a molecular weight of 634 g/mol and molecular formula of C₂₇H₂₂O₁₈ [1]. This polyphenolic compound is found in various medicinal plants, including Phyllanthus urinaria, Geranium thunbergii, and Euryale ferox Salisb [2] [3]. Corilagin has attracted significant scientific interest due to its diverse pharmacological properties, particularly its potent anti-inflammatory and immunomodulatory activities [4] [1]. In immunological research, the Ana-1 murine macrophage cell line serves as a valuable in vitro model for investigating inflammatory processes and screening potential therapeutic compounds [4].
Recent studies have demonstrated that corilagin exerts its anti-inflammatory effects through multiple signaling pathways. Notably, research has shown that corilagin effectively inhibits NLRP3 inflammasome activation via the Olfr2 signaling pathway in Ana-1 cells and primary mouse bone marrow-derived macrophages (BMDMs) [4]. This mechanism is particularly relevant for researching atherosclerosis, cardiovascular diseases, and other inflammation-driven conditions. The following application notes provide detailed methodologies for culturing Ana-1 cells, implementing corilagin treatments, and assessing experimental outcomes through various functional assays and molecular techniques.
The Ana-1 cell line is a murine macrophage model widely used in immunological and inflammatory research. These cells exhibit characteristic macrophage properties, including phagocytic activity and responsiveness to inflammatory stimuli, making them suitable for investigating the mechanisms of anti-inflammatory compounds [4].
Table 1: Cell Culture Specifications for Ana-1 Cells
| Parameter | Specification | Conditions |
|---|---|---|
| Cell Line | Ana-1 murine macrophages | Obtained from Type Culture Collection, Chinese Academy of Sciences |
| Culture Medium | RPMI-1640 | Supplemented with 10% Fetal Bovine Serum (FBS) |
| Antibiotics | Penicillin (100 U/mL) and Streptomycin (100 μg/mL) | Optional, for contamination prevention |
| Culture Atmosphere | 5% CO₂, 95% air | Humidified environment at 37°C |
| Subculturing | 70-80% confluency | Use trypsin-EDTA for detachment |
| Cell Storage | Liquid nitrogen | In culture medium with 10% DMSO |
| Cell Seeding Density | 1×10⁵ cells/well | For 6-well plates (adjust accordingly for different formats) |
Medium Preparation: Prepare complete RPMI-1640 medium by supplementing with 10% heat-inactivated Fetal Bovine Serum (FBS). Add penicillin (100 U/mL) and streptomycin (100 μg/mL) to prevent bacterial contamination, though these antibiotics should be omitted during experimental treatments to avoid interference with cellular responses [4]. Filter-sterilize the complete medium using a 0.22 μm filter and store at 4°C for up to 4 weeks.
Cell Thawing and Initiation: Rapidly thaw frozen Ana-1 cells in a 37°C water bath, transfer to a centrifuge tube containing pre-warmed complete medium, and centrifuge at 1000 rpm for 5 minutes. Remove the supernatant containing DMSO and resuspend the cell pellet in fresh complete medium. Transfer the cell suspension to an appropriate culture flask and incubate at 37°C in a 5% CO₂ atmosphere [4].
Maintenance and Subculturing: Monitor cell growth daily and replace medium every 2-3 days. When cells reach 70-80% confluency, remove the medium, wash with sterile PBS, and add trypsin-EDTA solution (0.25%) to detach cells. Incubate at 37°C for 2-3 minutes, then add complete medium to neutralize trypsin. Centrifuge the cell suspension, remove supernatant, and resuspend in fresh medium for subculturing at appropriate dilution ratios (typically 1:3 to 1:6) [4].
Corilagin is commercially available from various suppliers with purity typically ranging from 90% to 99% [4]. For in vitro studies on Ana-1 cells, corilagin standard substance with purity ≥98% is recommended (e.g., SC9500 from Solarbio) [4].
Stock Solution Preparation: Prepare a stock solution of corilagin at a concentration of 50-100 mM in DMSO. The solubility of corilagin in DMSO is excellent, making it suitable for concentrated stock solutions. Filter-sterilize the stock solution using a 0.22 μm syringe filter and aliquot into sterile tubes to avoid repeated freeze-thaw cycles [4].
Storage Conditions: Store corilagin stock solutions at -20°C to -80°C for long-term preservation. Under these conditions, the compound remains stable for at least 6 months. Avoid exposure to light as corilagin, like many polyphenolic compounds, may be photosensitive.
Working Solution Preparation: Dilute the stock solution in complete cell culture medium immediately before use. The final DMSO concentration in cell culture should not exceed 0.1% (v/v) to maintain cell viability and prevent solvent toxicity [4]. Prepare fresh working solutions for each experiment.
For investigating the anti-inflammatory effects of corilagin on Ana-1 cells, follow this standardized procedure:
Cell Seeding: Seed Ana-1 cells in appropriate culture vessels at a density of 1×10⁵ cells/well in 6-well plates or 5×10³ cells/well in 96-well plates. Allow cells to adhere overnight in complete RPMI-1640 medium at 37°C in a 5% CO₂ atmosphere [4].
Inflammation Induction: After 24 hours, induce an inflammatory response by stimulating the cells with a combination of lipopolysaccharide (LPS) at 1 μg/mL and oxidized low-density lipoprotein (Ox-LDL) at 100 μg/mL. This combination provides both priming and activation signals for robust NLRP3 inflammasome activation [4].
Corilagin Treatment: Following 24 hours of inflammation induction, treat cells with corilagin at varying concentrations. Based on recent research, the recommended concentration range for corilagin in Ana-1 cells is 25-100 μg/mL (approximately 39-157 μM) [4]. Include appropriate controls: untreated cells (negative control), LPS/Ox-LDL stimulated cells (inflammatory control), and aspirin-treated cells (positive control, 100 μg/mL) [4].
Incubation and Harvest: Incubate cells with corilagin for 24 hours unless specified otherwise in experimental design. Following treatment, harvest cells and supernatants for subsequent analysis. Collect supernatants for cytokine measurements and lyse cells for RNA or protein extraction.
Table 2: Corilagin Treatment Protocol for Ana-1 Cells
| Step | Parameter | Specification | Duration |
|---|---|---|---|
| 1 | Cell Seeding | 1×10⁵ cells/well (6-well plate) | Overnight |
| 2 | Inflammation Induction | LPS (1 μg/mL) + Ox-LDL (100 μg/mL) | 24 hours |
| 3 | Corilagin Treatment | 25, 50, 100 μg/mL (39, 79, 157 μM) | 24 hours |
| 4 | Control Groups | Untreated, LPS/Ox-LDL only, Aspirin (100 μg/mL) | 24 hours |
| 5 | Sample Collection | Supernatant and cells | Post-treatment |
Cytokine Measurement: Collect cell culture supernatants after corilagin treatment and centrifuge at 1000 × g for 10 minutes to remove cellular debris. Analyze pro-inflammatory cytokines including TNF-α, IL-6, IL-1β, and IL-10 using commercial ELISA kits according to manufacturer's protocols [3] [4]. The expected outcome based on previous research is a dose-dependent reduction in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) with corilagin treatment.
Nitric Oxide Detection: Measure nitric oxide (NO) production in culture supernatants using the Griess method. Mix equal volumes of culture supernatant and Griess reagent, incubate at room temperature for 10 minutes, and measure absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve [3]. Corilagin treatment typically shows significant inhibition of NO production in LPS-stimulated Ana-1 cells.
Gene Expression Analysis: Extract total RNA from treated cells using commercial kits. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) to measure expression levels of inflammatory genes (TNF-α, IL-6, COX-2, and iNOS) [3] [4]. Use GAPDH or β-actin as housekeeping genes for normalization. Primer sequences for murine genes should be designed following standard bioinformatic approaches.
Reactive Oxygen Species (ROS) Detection: Measure intracellular ROS levels using fluorescent probes such as DCFH-DA. Incubate treated cells with 10 μM DCFH-DA at 37°C for 30 minutes, wash with PBS, and analyze fluorescence intensity using flow cytometry or fluorescence microscopy [3]. Corilagin treatment typically reduces ROS production in inflamed macrophages.
Western Blot Analysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Separate proteins by SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against proteins of interest (IκB-α, p-IκB-α, P65, p-P65, JNK, p-JNK, NLRP3, caspase-1) [3] [4]. After incubation with HRP-conjugated secondary antibodies, visualize bands using enhanced chemiluminescence. Corilagin treatment typically reduces phosphorylation of IκB-α and P65 in the NF-κB pathway.
Immunofluorescence Staining: Fix treated cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA. Incubate with primary antibodies against target proteins overnight at 4°C, followed by fluorophore-conjugated secondary antibodies. Visualize using confocal microscopy to assess cellular localization and expression of inflammatory markers [4].
The experimental workflow for comprehensive analysis of corilagin effects in Ana-1 cells is visualized below:
Figure 1: Experimental workflow for evaluating corilagin effects in Ana-1 cells
Recent research has elucidated that corilagin exerts its anti-inflammatory effects in Ana-1 cells primarily through inhibition of the Olfr2/NLRP3 inflammasome pathway [4]. The olfactory receptor 2 (Olfr2) in vascular macrophages has been identified as instrumental in driving atherosclerosis through NLRP3-dependent IL-1 production. Corilagin treatment significantly reduces the expression of molecules associated with the Olfr2 signaling pathway, thereby inhibiting NLRP3 inflammasome activation [4].
The NLRP3 inflammasome activation in macrophages typically requires two distinct signals: priming and activation. During priming, TLRs or cytokine receptors stimulated by damage-associated molecular patterns transcriptionally upregulate NLRP3, pro-IL-18, and pro-IL-1β via NF-κB signaling. In the activation phase, factors such as phagolysosomal rupture, disrupted ion homeostasis, or mitochondrial damage trigger NLRP3 activation [4]. Subsequently, NIMA-related kinase 7 (NEK7) interacts with NLRP3 to recruit pro-caspase-1 through the apoptosis-associated speck-like protein (ASC). Activated caspase-1 then converts pro-IL-1β and pro-IL-18 into their active forms, also triggering gasdermin D (GSDMD) production, leading to pyroptosis [4].
Beyond the Olfr2/NLRP3 pathway, corilagin has demonstrated effects on other relevant signaling pathways in immune cells:
MAPK Signaling Pathway: Corilagin downregulates the phosphorylation of key proteins in the MAPK signaling pathway, particularly P65 and JNK, resulting in reduced tolerance toward lipopolysaccharide and enabling exertion of immune response [3].
TLR4/NF-κB Pathway: Corilagin regulates the tolerance state of macrophages toward lipopolysaccharide through the NF-κB signaling pathway and plays an immunoregulatory role. It reduces the phosphorylation of IκB-α protein related to the toll-like receptor signaling pathway [3] [4].
PI3K/AKT Pathway: In other cell types, corilagin has been shown to modulate the PI3K/AKT pathway, which may contribute to its anti-inflammatory and anti-tumor activities [5] [1].
The following diagram illustrates the key molecular pathways affected by corilagin treatment in Ana-1 cells:
Figure 2: Molecular pathways modulated by corilagin in Ana-1 cells
Experimental Replicates: Perform all experiments with at least three independent biological replicates to ensure statistical robustness. Each biological replicate should include multiple technical replicates (typically n=3-6) to account for technical variability [4].
Statistical Methods: Analyze data using appropriate statistical tests. For comparisons between two groups, use Student's t-test. For multiple group comparisons, employ one-way ANOVA followed by post-hoc tests such as Tukey's HSD. Express data as mean ± standard deviation (SD) or standard error of the mean (SEM), explicitly stating which measure is used in figure legends. Consider p-values < 0.05 as statistically significant [3] [4].
Quality Control Measures: Include appropriate controls in each experiment:
When interpreting results from corilagin treatment experiments, consider the following expected outcomes based on published research:
Dose-Dependent Responses: Corilagin typically exhibits dose-dependent effects on inflammatory markers. The 100 μg/mL concentration generally shows the most potent anti-inflammatory activity, but lower concentrations (25-50 μg/mL) may still provide significant effects [4].
Pathway Inhibition: Successful corilagin treatment should demonstrate reduced phosphorylation of key proteins in the NF-κB pathway (IκB-α, P65) and MAPK pathway (JNK), along with decreased expression of NLRP3 inflammasome components [3] [4].
Cytokine Reduction: Effective corilagin treatment typically shows 40-70% reduction in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) compared to LPS/Ox-LDL stimulated controls, as measured by ELISA and qRT-PCR [3] [4].
Viability Considerations: While corilagin is generally non-toxic at recommended concentrations (25-100 μg/mL), include cell viability assays (e.g., MTT, CCK-8) to confirm that observed effects are not due to cytotoxicity [4].
Inconsistent Inflammatory Response: If LPS/Ox-LDL stimulation does not consistently induce robust inflammation, verify the activity and storage conditions of these reagents. LPS is sensitive to repeated freeze-thaw cycles, and Ox-LDL should be stored according to manufacturer specifications. Use fresh aliquots for each experiment.
High Variability in ELISA Results: To minimize variability in cytokine measurements, ensure consistent cell seeding densities, treatment conditions, and supernatant collection procedures. Avoid repeated freeze-thaw cycles of samples and standard curves.
Poor Western Blot Signals: For optimal detection of signaling proteins, particularly phosphorylated forms, use fresh protease and phosphatase inhibitors in lysis buffers. Ensure adequate protein loading (20-40 μg per lane) and validate antibody specificity using positive and negative controls.
Cell Viability Issues: If corilagin treatment shows unexpected cytotoxicity, verify the concentration and purity of the compound stock solution. Ensure that the final DMSO concentration does not exceed 0.1% in cell culture media. Perform a dose-response curve to establish the optimal non-toxic concentration range for specific experimental conditions.
Optimal Treatment Duration: While the standard protocol recommends 24 hours of corilagin treatment following inflammation induction, time-course experiments (e.g., 6, 12, 24, 48 hours) may provide valuable kinetic information about pathway activation and inhibitory patterns.
Combination Treatments: For investigating synergistic effects, corilagin can be combined with other therapeutic agents. For example, research in other cell lines has shown that corilagin can enhance the efficacy of chemotherapeutic drugs like 5-fluorouracil by downregulating GRP78 expression [6].
Advanced Applications: Consider implementing gene silencing techniques (siRNA/shRNA) targeting specific pathway components (Olfr2, NLRP3, etc.) to validate mechanism of action. Lentiviral transduction of Ana-1 cells with shRNA constructs has been successfully employed in previous studies [4].
These application notes provide comprehensive protocols for evaluating the anti-inflammatory effects of corilagin using Ana-1 murine macrophage cells. The detailed methodologies cover cell culture maintenance, compound preparation, inflammation induction, treatment procedures, and functional assessment through molecular and biochemical techniques. The mechanistic insights focusing on the Olfr2/NLRP3 inflammasome pathway offer valuable context for interpreting experimental results and designing future studies.
Corilagin represents a promising natural compound for modulating inflammatory responses in macrophages, with potential therapeutic applications in atherosclerosis, cardiovascular diseases, and other inflammation-driven conditions. The protocols outlined herein provide a robust framework for screening and validating the efficacy of corilagin and related compounds in relevant immunological models.
Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose) is a natural polyphenolic tannin compound belonging to the ellagitannin class, with the molecular formula C₂₇H₂₂O₁₈. This bioactive compound is widely distributed in various medicinal plants, including Phyllanthus urinaria, Phyllanthus emblica, and other Phyllanthus species. Corilagin has gained significant research interest due to its diverse pharmacological activities, particularly its potent anti-inflammatory properties and effects on macrophage biology. [1] [2]
Macrophages play crucial roles in immune regulation, inflammation, and disease pathogenesis, with bone marrow-derived macrophages (BMDMs) serving as a primary in vitro model for investigating innate immune responses. Recent studies have demonstrated that corilagin exerts profound effects on BMDM polarization, inflammasome activation, and inflammatory signaling pathways, making it a promising candidate for therapeutic development against inflammatory diseases. The compound exhibits low cytotoxicity in normal cells and tissues, further enhancing its potential translational value. This application note provides comprehensive experimental protocols and mechanistic insights for researchers investigating corilagin's effects on BMDMs. [3] [2]
Corilagin modulates multiple signaling pathways in BMDMs, resulting in altered inflammatory responses and cellular functions. The key mechanistic aspects include:
NLRP3 Inflammasome Inhibition: Corilagin suppresses NLRP3 inflammasome activation by inhibiting mitochondrial ROS production and preventing the interaction between TXNIP and NLRP3. This leads to reduced caspase-1 activation, decreased IL-1β maturation, and diminished pyroptosis, an inflammatory form of cell death. The compound specifically targets the ROS/TXNIP/NLRP3 pathway, thereby limiting excessive inflammation in conditions like gouty arthritis. [1]
TLR4/NF-κB/MAPK Pathway Modulation: Corilagin inhibits TLR4 signaling and subsequent NF-κB and MAPK activation, reducing the production of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β. Molecular docking studies confirm significant binding interactions between corilagin and key proteins in this pathway (TLR4, MyD88, p65, P38, and JNK), with favorable "CDOCKER energy" values. [4]
Macrophage Polarization Regulation: Corilagin promotes a shift from pro-inflammatory M1 macrophages toward anti-inflammatory M2 phenotypes by suppressing M1-associated markers (iNOS, IL-6, IL-12) while enhancing M2 markers (CD206). This polarization switch occurs through coordinated modulation of MAPK, NF-κB, and IRF signaling pathways. [3] [5]
Oxidative Stress Mitigation: The compound demonstrates potent antioxidant activity by reducing mitochondrial ROS production and enhancing cellular antioxidant defenses, thereby protecting against oxidative stress-induced damage in macrophages. [1] [3]
Figure 1: Corilagin modulates multiple signaling pathways in BMDMs. The diagram illustrates key molecular targets through which corilagin exerts anti-inflammatory effects, including inhibition of TLR4/Olfr2 signaling, reduction of mitochondrial ROS, suppression of TXNIP-NLRP3 interaction, and promotion of M2 polarization. [1] [4] [6]
Bone Marrow Cell Isolation:
BMDM Differentiation:
Quality Control:
Purpose: Evaluate corilagin's effect on NLRP3 inflammasome activation in BMDMs. [1]
Procedure:
Purpose: Investigate corilagin's effect on macrophage polarization. [4] [3]
Procedure:
Purpose: Evaluate corilagin's effects in atherosclerosis-relevant conditions. [4] [6]
Procedure:
Table 1: Quantitative Effects of Corilagin on BMDMs in Various Disease Models
| Disease Model | Corilagin Concentration | Key Effects | Signaling Pathways | Reference |
|---|
| Gouty Arthritis | 25-100 μg/ml | • ↓ IL-1β secretion by ~60% • ↓ Caspase-1 activation by ~50% • ↓ LDH release (pyroptosis) by ~45% • ↓ Mitochondrial ROS production by ~55% | ROS/TXNIP/NLRP3 pathway inhibition | [1] | | Atherosclerosis | 15-60 mg/kg (in vivo) 25-100 μg/ml (in vitro) | • ↓ Plaque area by ~40% • ↓ Lipid accumulation by ~35% • ↓ IL-6, IL-1β, TNF-α by 40-60% • ↑ CD206 expression (M2 marker) by ~30% | TLR4/NF-κB/MAPK pathway suppression | [4] [6] | | Immune-mediated Hepatitis | 12.5-25 mg/kg (in vivo) | • ↓ Serum ALT/AST by ~50% • ↓ Hepatocyte apoptosis by ~40% • ↓ M1 macrophages by ~45% • ↓ Oxidative stress markers by 35-50% | MAPK/NF-κB/IRF pathway modulation | [3] [7] | | Diabetic Wounds | 25-100 μg/ml | • ↓ M1 polarization by ~40% • ↑ M2 polarization by ~35% • ↓ Pro-inflammatory mediators by 40-50% • Enhanced wound closure by ~45% | TLR4/MyD88/NF-κB inhibition & FAO promotion | [5] |
Table 2: Corilagin Treatment Conditions and Controls for BMDM Experiments
| Experiment Type | Recommended Corilagin Concentrations | Positive Controls | Stimulation Conditions | Key Readouts |
|---|---|---|---|---|
| NLRP3 Inflammasome | 25, 50, 100 μg/ml | MCC950 (10 μM) | LPS (1 μg/ml) + ATP/Nigererin/MSU | IL-1β secretion, Caspase-1 cleavage, LDH release |
| Macrophage Polarization | 25, 50, 100 μg/ml | Dexamethasone (1 μM) | LPS (100 ng/ml) + IFN-γ (20 ng/ml) | CD86/CD206 expression, Cytokine profiles |
| Atherosclerosis Model | 25, 50, 100 μg/ml | Atorvastatin (10 μM) | LPS (1 μg/ml) + ox-LDL (100 μg/ml) | Lipid uptake, Foam cell formation, Cytokine secretion |
| General Toxicity | 1-100 μg/ml | Vehicle (DMSO) | None | MTT assay, LDH release, Cell morphology |
Corilagin represents a promising natural compound for modulating macrophage functions in various inflammatory diseases. These application notes provide comprehensive protocols for investigating its mechanisms of action in BMDMs, particularly focusing on NLRP3 inflammasome inhibition, macrophage polarization regulation, and signaling pathway modulation. The detailed methodologies, experimental parameters, and technical considerations outlined herein will assist researchers in designing rigorous studies to further explore corilagin's therapeutic potential and mechanistic underpinnings.
Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-D-glucose) is a hydrolyzable tannin with the molecular formula C₂₇H₂₂O₁₈ and a molecular weight of 634.5 g/mol. This natural polyphenolic compound is widely distributed in various medicinal plants, including Phyllanthus emblica L., Phyllanthus niruri Linn, and Phyllanthus urinaria L. [1]. Corilagin exists as an off-white acicular crystalline powder with good solubility in polar solvents such as methanol, ethanol, acetone, and DMSO [1]. In recent years, corilagin has attracted significant research interest due to its diverse pharmacological activities, including anti-inflammatory, antiviral, hepatoprotective, anti-tumor, and anti-fibrosis effects [1] [2].
The therapeutic potential of corilagin for hepatobiliary disorders is particularly promising. Acute cholestasis represents a significant clinical challenge characterized by impaired bile flow, bile acid accumulation, and subsequent hepatic inflammation and oxidative stress [2]. Current treatments for cholestasis remain largely nonspecific and often ineffective, with ursodeoxycholic acid (UDCA) demonstrating limited efficacy in approximately one-third of patients [3] [2]. Glucocorticoids, while effective, produce significant side effects that limit their clinical utility [2]. Corilagin emerges as a promising therapeutic candidate due to its multi-target mechanisms that address key pathological processes in cholestasis, including bile acid dysregulation, inflammatory signaling, and oxidative stress-mediated damage [3] [2].
Table 1: Corilagin Dosing Regimens and Efficacy in Acute Cholestasis Models
| Model Type | Induction Method | Corilagin Dose | Route | Treatment Duration | Key Efficacy Outcomes | Citation |
|---|---|---|---|---|---|---|
| Rat acute cholestasis | ANIT (50 mg/kg) | 40 mg/kg/day | Intragastric | 4 days pre-induction + continued post | ↓TBIL, ↓DBIL, ↓MPO, ↓MDA, ↑SOD, ↑NO, ↓NF-κB translocation | [2] |
| Rat intrahepatic cholestasis | ANIT | 25, 50, 100 μg/mL (in vitro); equivalent doses in vivo | In vitro & in vivo | 24h (cells); multiple days (animals) | ↑FXR, ↑BSEP, ↑MRP2, ↓CYP7A1, ↓NTCP | [3] |
| Mouse metabolomics study | Not applicable | 30 mg/kg/day | Intraperitoneal | 2 weeks | Modulation of 12 key metabolic pathways involving glucose, lipid, and amino acid metabolism | [1] |
| Mouse NAFLD model | High-fat diet | 5, 10 mg/kg | Intraperitoneal | 15 weeks (every 48h) | ↓Hepatic steatosis, ↓TG, ↓TC, improved glucose tolerance | [4] |
Table 2: Corilagin Formulation, Pharmacokinetics, and Safety Parameters
| Parameter | Details | References |
|---|---|---|
| Chemical Properties | Molecular formula: C₂₇H₂₂O₁₈; Molecular weight: 634.5 g/mol; Off-white acicular crystalline powder | [1] |
| Solubility | Freely soluble in MeOH, EtOH, acetone, DMSO | [1] |
| Formulation | 1.6% suspension in water for intragastric administration | [2] |
| Purity Assessment | >99% purity determined by HPLC with detection at 268nm | [2] |
| Metabolic Pathways | Extensive Phase II metabolism: methylation, hydrolysis, reduction, glucuronidation, sulfation, glycosylation | [1] |
| Tolerability | No reported adverse effects at hepatoprotective doses (up to 40 mg/kg/day in rats) | [2] |
| Comparative Efficacy | Superior to UDCA in certain parameters; fewer side effects than dexamethasone | [2] |
The alpha-naphthylisothiocyanate (ANIT) -induced cholestasis model is the most extensively validated and widely used preclinical model for studying corilagin's hepatoprotective effects [3] [2] [5]. ANIT administration produces pathological and biochemical changes in the liver that closely mimic human cholestatic hepatitis through selective injury to bile duct epithelium and subsequent impairment of bile flow [3]. The standard protocol involves single-dose administration of ANIT (50 mg/kg) dissolved in medical-grade soybean oil or sesame oil via intragastric gavage [2] [5]. This model reliably reproduces key features of human cholestasis, including elevated serum bilirubin, bile acid accumulation, inflammatory infiltration, and oxidative stress [5].
The timecourse of pathological changes in this model follows a predictable pattern. Serum markers of cholestasis (total bilirubin, direct bilirubin) begin to elevate within 24 hours post-ANIT administration, peak at 48 hours, and gradually resolve by 72 hours [2]. Hepatic neutrophil infiltration and oxidative stress parameters follow a similar timecourse, making this model ideal for evaluating the therapeutic potential of interventions like corilagin [2]. The model's high reproducibility and clinical relevance have established it as the gold standard for preclinical evaluation of anti-cholestatic compounds.
While the ANIT model remains predominant, corilagin has also demonstrated efficacy in other experimental systems relevant to cholestatic liver injury. The bile duct ligation (BDL) model represents a more severe, surgically-induced form of cholestasis that shares features with advanced human cholestatic disorders [5]. Though not explicitly documented in the search results for corilagin studies, this model is frequently referenced in the broader cholestasis literature [5]. Additionally, in vitro models using human hepatocyte cell lines (e.g., LO2 cells) have been employed to elucidate corilagin's molecular mechanisms, particularly its effects on Farnesoid X receptor (FXR) signaling pathways [3]. These cellular models provide valuable platforms for mechanistic screening and target validation without the complexity of whole-animal systems.
Corilagin exerts its hepatoprotective effects through multi-target actions on key molecular pathways involved in bile acid homeostasis, inflammatory response, and oxidative stress. The principal mechanisms include:
FXR Pathway Activation: Corilagin significantly upregulates Farnesoid X receptor (FXR) expression and activity, which serves as the master regulator of bile acid homeostasis [3]. FXR activation induces the expression of bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2), enhancing biliary excretion of toxic bile constituents [3]. Simultaneously, corilagin suppresses the expression of cytochrome P450 7A1 (CYP7A1) and sodium taurocholate cotransporting polypeptide (NTCP), reducing bile acid synthesis and hepatic uptake [3]. This coordinated regulation of bile acid transporters and enzymes represents the cornerstone of corilagin's anti-cholestatic activity.
Anti-inflammatory Activity: Corilagin potently suppresses nuclear factor kappa B (NF-κB) translocation to the nucleus, thereby reducing the expression of pro-inflammatory mediators [2]. This effect is complemented by inhibition of myeloperoxidase (MPO) activity, which diminishes neutrophil infiltration and subsequent oxidative burst in cholestatic livers [2]. The compound also demonstrates tumor necrosis factor-alpha (TNF-α) inhibitory activity, further mitigating inflammatory signaling cascades that contribute to cholestatic liver injury [2].
Antioxidant Effects: Corilagin treatment significantly enhances superoxide dismutase (SOD) activity while reducing malondialdehyde (MDA) levels, indicating improved antioxidant capacity and reduced lipid peroxidation [2]. Additionally, corilagin increases nitric oxide (NO) levels, which may contribute to vasodilation and improved microcirculation in the hepatic vasculature [2].
Figure 1: Comprehensive overview of corilagin's molecular mechanisms in cholestatic liver injury. The diagram illustrates corilagin's multi-target actions on bile acid homeostasis, inflammatory response, and oxidative stress pathways.
Recent metabolomics studies have revealed that corilagin induces significant alterations in metabolic pathways beyond its primary anti-cholestatic actions. Comprehensive GC-MS analysis of multiple tissues (intestine, lung, kidney, stomach, heart, liver, hippocampus, cerebral cortex, and serum) from corilagin-treated mice identified 20, 9, 11, 7, 16, 19, 14, 15, and 16 differential metabolites in these tissues respectively [1]. Multivariate analysis including principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA) revealed that corilagin modulates 12 key metabolic pathways involving glucose metabolism, lipid metabolism, and amino acid metabolism [1]. These widespread metabolic effects suggest that corilagin's hepatoprotective properties may be complemented by systemic metabolic regulation that contributes to its therapeutic efficacy.
Animal Selection and Housing: The protocol utilizes Sprague-Dawley rats (weighing 200-220g) or Kunming mice (weighing 30-35g, six-week-old) maintained under standard laboratory conditions (temperature 25±2°C, relative humidity 50±15%, 12-hour light/dark cycle) with free access to standard diet and water [1] [2]. All experimental procedures must receive prior approval from the institutional animal care and use committee (IACUC).
Cholestasis Induction:
Corilagin Treatment Protocol:
Blood Collection and Serum Preparation:
Hepatic Tissue Processing:
Functional and Biochemical Assessments:
Corilagin represents a promising therapeutic candidate for cholestatic liver disorders with demonstrated efficacy in robust preclinical models. Its multi-mechanistic actions targeting bile acid homeostasis, inflammatory signaling, and oxidative stress provide a comprehensive approach to addressing the complex pathophysiology of cholestasis. The well-established dosing regimen of 40 mg/kg/day via intragastric administration (initiated 4 days prior to injury induction) produces consistent hepatoprotective effects across multiple laboratories [2].
The comprehensive protocols outlined in this document provide researchers with detailed methodologies for evaluating corilagin's efficacy in cholestasis models. These include standardized approaches for model induction, compound administration, sample collection, and multi-parametric assessment of therapeutic outcomes. The incorporation of mechanistic analyses focusing on FXR signaling, NF-κB pathway modulation, and oxidative stress parameters will facilitate deeper understanding of corilagin's mode of action [3] [2].
Future research directions should include investigation of corilagin in combination therapies with existing anti-cholestatic agents, evaluation in chronic cholestasis models, and comprehensive ADMET profiling to support translational development. The expanding evidence of corilagin's efficacy across multiple liver injury models [4] [6] strengthens its potential as a novel therapeutic agent for cholestatic liver disorders.
Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-D-glucose) is a natural plant polyphenol belonging to the tannin family, first isolated in 1951 from Caesalpinia coriaria [1] [2]. This compound has attracted significant scientific interest due to its potent antitumor activity against various cancer types while demonstrating relatively low toxicity toward normal cells [3] [4] [5]. Corilagin's molecular weight is 634.45 g/mol, and it is characterized by its galloyl and hexahydroxydiphenoyl groups esterified to a glucose core [3]. The compound is found in several ethnopharmacological plants, including Phyllanthus niruri L., P. emblica L., P. urinaria L., longan, and various other medicinal herbs [1] [4] [5].
The mechanistic basis of corilagin's anticancer activity involves multiple cellular processes, with apoptosis induction being a predominant effect across diverse cancer types. Research has demonstrated that corilagin modulates key regulatory proteins in cell death pathways, including caspases, Bcl-2 family proteins, and various signaling pathways such as PI3K/AKT, MAPK, and TGF-β [4] [5] [6]. Additionally, corilagin has been shown to synergize with conventional chemotherapeutic agents like 5-fluorouracil (5-FU), enhancing their efficacy while potentially reducing required doses and associated toxicities [2]. These multifaceted mechanisms make corilagin both a promising therapeutic candidate and a valuable tool for studying cell death mechanisms in cancer biology.
Corilagin demonstrates broad-spectrum antitumor activity against diverse cancer cell lines, inducing apoptosis through both intrinsic and extrinsic pathways. The table below summarizes corilagin's pro-apoptotic effects across various cancer types, as determined by western blot analysis:
Table 1: Corilagin-Induced Apoptotic Effects Across Cancer Types
| Cancer Type | Cell Lines | Key Apoptotic Markers | Regulatory Proteins | Pathways Involved | Citation |
|---|---|---|---|---|---|
| Acute Myeloid Leukemia | HL-60 | ↑ Cleaved caspase-3, ↑ Bak; ↓ Bcl-xl | ↓ HMGB1, ↑ miR-451 | Mitochondrial apoptosis pathway | [7] |
| Hepatocellular Carcinoma | SMMC-7721, Bel-17402, MHCC97-H | ↑ Cleaved caspase-3, -8, -9, ↑ PARP cleavage; ↓ Bcl-2, ↓ survivin | ↑ Fas, ↑ FasL, ↑ cytochrome c | Mitochondrial & death receptor pathways | [1] |
| Ovarian Cancer | A2780 | ↑ Cleaved caspase-3, -9; ↑ cytochrome c, ↑ PUMA | ↑ p53, ↑ Bax; ↓ BCL-2 | PI3K/p53 pathway | [4] [5] |
| Glioma | U251 | ↑ Apoptotic cells (Hoechst staining); ↓ Bcl-2 | ↓ NRF2, LC3-I to LC3-II conversion | NRF2 addiction pathway | [6] |
| Gastric Cancer | SGC7901, BGC823 | ↑ Cleaved caspase-3, -8, -9; ↑ PARP cleavage | ↑ LC3-II, ↑ ROS production | Apoptosis, autophagy, ROS generation | [3] |
The efficacy of corilagin in inducing apoptosis has been quantified through various assays, including flow cytometry and caspase activity measurements. The following table summarizes key quantitative findings from recent studies:
Table 2: Quantitative Assessment of Corilagin-Induced Apoptosis
| Cancer Type | Cell Line | Corilagin Concentration | Treatment Duration | Apoptosis Rate | Control Rate | Assay Method | |-----------------|---------------|-----------------------------|------------------------|---------------------|------------------|-----------------| | Hepatocellular Carcinoma | SMMC-7721 | 37.5 μM | 24 hours | 24.1% | Not specified | Flow cytometry | [1] | | Acute Myeloid Leukemia | HL-60 | 25 μg/mL | Not specified | Significant increase (dose-dependent) | Baseline | Annexin V/7-AAD staining | [7] | | Acute Myeloid Leukemia | HL-60 | 50 μg/mL | Not specified | Further increase (dose-dependent) | Baseline | Annexin V/7-AAD staining | [7] | | Ovarian Cancer | A2780 | 20-100 μM | 48 hours | Dose-dependent increase | Low in controls | Annexin V-FITC/PI | [4] [5] | | Colorectal Cancer | HCT-8 | 29.78 μM (IC50) | 48 hours | Significant growth inhibition | Viable controls | MTT assay | [2] |
Corilagin exerts its pro-apoptotic effects through multiple interconnected signaling pathways, which vary depending on cancer type and cellular context. The diagram below illustrates the key molecular pathways involved in corilagin-induced apoptosis:
Corilagin modulates an array of molecular targets that collectively drive cancer cells toward apoptosis. Through western blot analysis, researchers have identified consistent alterations in specific protein expression patterns following corilagin treatment:
Caspase Activation: Corilagin consistently activates both initiator (caspase-8, -9) and executioner (caspase-3) caspases across multiple cancer types, with cleaved caspase-3 serving as a particularly reliable marker of corilagin-induced apoptosis [1] [3] [4]. This activation is often accompanied by PARP cleavage, a hallmark of apoptotic commitment [1] [3].
Bcl-2 Family Regulation: Corilagin treatment typically shifts the balance toward pro-apoptotic Bcl-2 family members, with increased Bax and Bak expression and decreased Bcl-2 and Bcl-xl levels [7] [1] [4]. This alteration promotes mitochondrial outer membrane permeabilization, facilitating cytochrome c release and apoptosome formation.
p53 Pathway Activation: In ovarian cancer cells, corilagin significantly upregulates p53 and Bax expression while downregulating BCL-2, indicating activation of the p53-dependent apoptotic pathway [4] [5]. This pathway represents a crucial mechanism for corilagin's antitumor activity, particularly in cancers with wild-type p53 status.
MicroRNA Modulation: In acute myeloid leukemia, corilagin increases expression of the tumor suppressor miR-451, which negatively regulates its target HMGB1 [7]. Since HMGB1 promotes autophagy and inhibits apoptosis, its downregulation contributes to corilagin's pro-apoptotic effects.
Oxidative Stress Response: Corilagin treatment increases intracellular ROS production in gastric cancer cells [3] and modulates the NRF2 antioxidant pathway in glioma cells [6], creating oxidative stress that triggers apoptotic signaling.
Gel Electrophoresis:
Protein Transfer:
Blocking and Antibody Incubation:
Detection:
The following table provides a comprehensive antibody panel for detecting corilagin-induced apoptosis:
Table 3: Antibody Panel for Detecting Corilagin-Induced Apoptosis
| Target Protein | Antibody Type | Dilution | Key Findings | Cancer Types Validated |
|---|---|---|---|---|
| Cleaved Caspase-3 | Rabbit monoclonal | 1:1000 | Marked increase following corilagin treatment | HCC, Ovarian, Gastric, AML [7] [1] [3] |
| Cleaved Caspase-9 | Mouse monoclonal | 1:1000 | Activation in mitochondrial pathway | HCC, Ovarian, Gastric [1] [3] [4] |
| Cleaved Caspase-8 | Mouse monoclonal | 1:1000 | Activation in death receptor pathway | HCC, Gastric [1] [3] |
| PARP | Rabbit monoclonal | 1:1000 | Cleavage indicates apoptosis execution | HCC, Gastric [1] [3] |
| Bax | Rabbit polyclonal | 1:1000 | Upregulation in corilagin-treated cells | Ovarian, AML [7] [4] [5] |
| Bcl-2 | Mouse monoclonal | 1:1000 | Downregulation following treatment | Ovarian, HCC, Glioma [1] [4] [5] |
| Bcl-xl | Rabbit monoclonal | 1:1000 | Decreased expression | AML [7] |
| Cytochrome c | Rabbit monoclonal | 1:1000 | Increased release from mitochondria | HCC, Ovarian [1] [4] [5] |
| p53 | Mouse monoclonal | 1:1000 | Upregulation in ovarian cancer cells | Ovarian [4] [5] |
| HMGB1 | Rabbit polyclonal | 1:1000 | Downregulation via miR-451 | AML [7] |
| β-actin | Mouse monoclonal | 1:5000 | Loading control | All cancer types [7] [1] [3] |
The following diagram illustrates the complete experimental workflow for detecting corilagin-induced apoptosis via western blotting:
When investigating corilagin-induced apoptosis via western blotting, several critical methodological considerations ensure reliable and reproducible results:
Time and Dose Dependence: Corilagin's effects on apoptotic markers are both time-dependent and concentration-dependent [7]. Researchers should establish preliminary time-course and dose-response experiments to identify optimal treatment conditions for their specific cell models.
Cell Line Variability: Apoptotic responses to corilagin vary significantly across different cancer types and even among cell lines of the same cancer type [1] [3] [4]. This variability should be considered when designing experiments and interpreting results.
Multiple Pathway Analysis: Since corilagin activates both intrinsic and extrinsic apoptotic pathways in some cancer types [1] [3], comprehensive analysis should include markers for both pathways to fully characterize the mechanism of action.
Appropriate Controls: Include vehicle-treated controls (PBS or DMSO) and consider using positive controls such as known chemotherapeutic agents to validate experimental conditions and antibody performance [1].
Protein Loading Controls: Always include housekeeping proteins (e.g., β-actin, GAPDH) as loading controls to ensure equal protein loading and accurate quantification of expression changes [7] [1] [3].
The detailed protocols and mechanistic insights provided in these application notes support several critical applications in oncology drug development:
Mechanistic Studies: The western blot protocols enable researchers to decipher the specific molecular mechanisms through which corilagin induces apoptosis in different cancer contexts, supporting structure-activity relationship studies and mechanism-of-action investigations.
Combination Therapy Development: Corilagin has demonstrated synergistic effects with conventional chemotherapeutics like 5-fluorouracil [2]. These protocols allow researchers to investigate molecular changes underlying such synergies, potentially identifying optimal combination strategies.
Biomarker Identification: By characterizing consistent protein expression changes following corilagin treatment, these methods contribute to identifying potential predictive biomarkers for treatment response, supporting patient stratification strategies in clinical development.
Therapeutic Optimization: Understanding the concentration-dependent and time-dependent effects of corilagin on apoptotic pathways enables rational design of dosing regimens for preclinical in vivo studies and eventual clinical trials.
These application notes provide comprehensive methodologies for detecting corilagin-induced apoptosis through western blot analysis. The protocols detailed herein have been validated across multiple cancer types and demonstrate corilagin's consistent activation of both intrinsic and extrinsic apoptotic pathways. The standardized approaches for protein extraction, antibody detection, and data interpretation presented in this document enable researchers to reliably investigate corilagin's pro-apoptotic effects in various experimental models.
The mechanistic insights gained through these methods highlight corilagin's multimodal mechanism of action, involving regulation of Bcl-2 family proteins, caspase activation, p53 pathway modulation, and microRNA-mediated effects. Furthermore, the ability to detect and quantify these molecular events supports ongoing efforts to develop corilagin as a potential anticancer therapeutic, either as a single agent or in combination with conventional chemotherapy.
Corilagin is a naturally occurring tannin identified as the primary active component of the Euphorbia phyllanthus plant, demonstrating significant anti-cancer properties across various malignancies. Recent evidence indicates that corilagin exerts profound anti-leukemic effects on Acute Myeloid Leukemia (AML) cells, particularly through induction of apoptosis and modulation of autophagy processes. The molecular mechanisms underlying these effects involve the regulation of microRNA networks, specifically the tumor-suppressive miRNA-451, establishing a critical corilagin-miRNA-451 functional axis in AML pathophysiology [1].
The miRNA-451 molecule represents a crucial regulatory node in numerous biological processes, functioning as a tumor suppressor in multiple cancer contexts. In AML, miRNA-451 is frequently aberrantly downregulated, contributing to malignant proliferation and evasion of apoptosis. Research demonstrates that miRNA-451 directly targets High Mobility Group Protein B1 (HMGB1), a chromatin-binding protein that promotes autophagy and chemotherapy resistance when overexpressed. The corilagin-mediated upregulation of miRNA-451 and subsequent HMGB1 suppression represents a promising therapeutic strategy for overcoming treatment resistance in AML [1].
Table 1: Corilagin Efficacy in AML HL-60 Cells
| Experimental Parameter | Control Conditions | Corilagin Treatment (25 µg/mL) | Corilagin Treatment (50 µg/mL) | Measurement Method |
|---|---|---|---|---|
| Proliferation Inhibition | Baseline | Significant reduction | Extensive reduction | CCK-8 assay |
| Early Apoptosis | Baseline level | Increased percentage | Substantially increased percentage | Annexin V-APC/7-AAD staining |
| Late Apoptosis | Baseline level | Increased percentage | Substantially increased percentage | Annexin V-APC/7-AAD staining |
| Cleaved Caspase-3 | Baseline expression | Upregulated | Strongly upregulated | Western blot |
| Bak Protein | Baseline expression | Upregulated | Strongly upregulated | Western blot |
| Bcl-xl Protein | Baseline expression | Downregulated | Strongly downregulated | Western blot |
| LC3-II Conversion | Baseline level | Decreased | Substantially decreased | Western blot |
| Autophagosomes | Baseline level | Reduced | Significantly reduced | Immunofluorescence |
Table 2: miRNA-451 Manipulation Effects in HL-60 Cells
| Experimental Condition | miRNA-451 Expression | HMGB1 Levels | Cell Proliferation | Apoptotic Rate |
|---|---|---|---|---|
| Corilagin Treatment Only | Significantly elevated | Substantially decreased | Significantly inhibited | Substantially increased |
| miRNA-451 Inhibitor Only | Effectively suppressed | Increased | Enhanced | Reduced |
| Corilagin + miRNA-451 Inhibitor | Reduced elevation | Partial restoration | Partial rescue of inhibition | Partial reduction |
Corilagin inhibited proliferation of HL-60 cells in a time- and dose-dependent manner, with effects becoming evident within 24 hours and intensifying over a 5-day period [1]
The percentage of early and late-stage apoptotic cells increased following corilagin treatment in a dose-dependent fashion, indicating activation of the intrinsic mitochondrial apoptosis pathway [1]
Autophagy was suppressed by corilagin treatment, as evidenced by decreased LC3-II conversion and reduced autophagosome formation, creating simultaneous pro-apoptotic and anti-autophagic pressure on leukemia cells [1]
MiRNA-451 expression was elevated approximately 3.5-fold in corilagin-treated cells, while mRNA and protein levels of HMGB1 decreased correspondingly, establishing a clear inverse relationship [1]
Knockdown of miR-451 attenuated corilagin-induced proliferation inhibition and partially restored HMGB1 expression, confirming the functional importance of this regulatory axis in corilagin's mechanism of action [1]
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The molecular mechanism by which corilagin exerts its anti-leukemic effects involves a sophisticated regulatory network centered on miRNA-451 and its downstream target HMGB1. The diagram below illustrates the key components and their interactions in this pathway:
This schematic representation illustrates the central pathway through which corilagin activates miRNA-451 expression, leading to subsequent inhibition of HMGB1. The downregulation of HMGB1 results in dual anti-leukemic effects: suppression of pro-survival autophagy and promotion of mitochondrial apoptosis, creating coordinated pressure on leukemia cells that culminates in cell death [1].
The comprehensive validation of the corilagin-miRNA-451-HMGB1 axis requires a multi-step experimental approach as illustrated below:
This workflow outlines the sequential experimental approach for validating the corilagin-miRNA-451-HMGB1 functional axis, progressing from initial cell culture and treatment through molecular analysis to final data integration, ensuring comprehensive mechanistic understanding.
The corilagin-miRNA-451 experimental platform has significant implications for both basic research and therapeutic development. From a drug discovery perspective, corilagin represents a promising natural product lead compound for AML therapy, particularly for resistant or relapsed cases. The documented efficacy in inhibiting proliferation and inducing apoptosis in HL-60 cells at concentrations of 25-50 µg/mL provides a therapeutic window worthy of further investigation [1].
From a mechanistic standpoint, the corilagin-miRNA-451-HMGB1 axis offers novel insights into autophagy-apoptosis crosstalk in leukemia cells. This research demonstrates that coordinated regulation of both processes can produce enhanced anti-leukemic effects compared to targeting either pathway alone. The experimental protocols described herein allow researchers to systematically dissect these complex interactions in various leukemia models [1].
For translational applications, the combination of corilagin with conventional chemotherapeutic agents represents a promising strategy to overcome treatment resistance. The ability of corilagin to suppress HMGB1-mediated autophagy may prevent the development of resistance mechanisms that often limit efficacy of standard therapies. Additionally, miRNA-451 itself represents a potential therapeutic agent or target for molecular interventions in AML [1].
Future research directions should include:
These application notes and protocols provide a comprehensive framework for investigating the anti-leukemic effects of corilagin through modulation of the miRNA-451-HMGB1 pathway, enabling researchers to explore this promising therapeutic strategy in AML and potentially other malignancies.
Corilagin, a natural polyphenolic compound found in plants like Phyllanthus urinaria, has demonstrated potent anti-inflammatory and antioxidant properties. Recent research has elucidated its specific role in inhibiting the activation of the NLRP3 inflammasome, a multi-protein complex critical in the innate immune response. Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of various inflammatory diseases, including gouty arthritis and atherosclerosis [1] [2].
The primary mechanism by which corilagin suppresses NLRP3 inflammasome activation is through the inhibition of mitochondrial reactive oxygen species (ROS) production. Excessive ROS generation is a common trigger for NLRP3 activation; it causes thioredoxin-interacting protein (TXNIP) to dissociate from thioredoxin (TRX) and bind to NLRP3, leading to inflammasome assembly. Corilagin effectively interrupts this process by scavenging mitochondrial ROS, thereby preventing the TXNIP-NLRP3 interaction and subsequent inflammasome complex formation [1]. Furthermore, studies indicate that corilagin can also interfere with the Olfr2 signaling pathway in vascular macrophages, which provides a priming signal for NLRP3 inflammasome activation via TLR4, offering another mechanism for its anti-atherosclerotic effects [2].
The following diagram illustrates the core signaling pathway through which corilagin exerts its inhibitory effects.
Research across multiple studies has quantified the effects of corilagin on inflammasome-related markers. The table below summarizes key findings from in vitro and in vivo experiments.
Table 1: Summary of Key Experimental Findings on Corilagin's Effects
| Assay/Model | Treatment Groups | Key Outcomes and Measurements | Significance/Result |
|---|---|---|---|
| LDH Assay (Cytotoxicity) [1] | LPS+ATP BMDMs ± Corilagin | ↓ LDH release | Suppressed pyroptosis |
| Western Blot (Cell Culture) [1] | LPS+ATP BMDMs ± Corilagin | ↓ Cleaved Caspase-1 (p20); ↓ GSDMD-NT; ↓ mature IL-1β | Inhibited inflammasome activation & pyroptosis |
| ELISA (Cell Culture) [1] [2] | LPS+ATP BMDMs; LPS+Ox-LDL Macrophages ± Corilagin | ↓ Secretion of mature IL-1β | Reduced pro-inflammatory cytokine release |
| ASC Speck Formation Assay [1] | LPS+ATP BMDMs ± Corilagin | ↓ Number of ASC specks per cell | Disrupted inflammasome oligomerization |
| Mitochondrial ROS Assay [1] | LPS+ATP BMDMs ± Corilagin (MitoSOX Red) | ↓ Mitochondrial ROS levels | Confirmed antioxidant mechanism |
| Co-Immunoprecipitation [1] | LPS+ATP BMDMs ± Corilagin | ↓ TXNIP-NLRP3 interaction | Blocked upstream activation signal |
| In Vivo: MSU-Induced Gouty Arthritis [1] | MSU-injected mice ± Corilagin | ↓ Joint swelling; ↓ IL-1β in tissue; ↓ Influx of macrophages/neutrophils | Ameliorated disease pathology |
| In Vivo: Atherosclerosis (ApoE-/- mice) [2] | High-fat diet mice ± Corilagin | Improved serum lipid profile; ↓ Aortic plaque deposition; ↓ Olfr2 pathway molecules | Alleviated atherosclerosis progression |
This protocol details the procedure for assessing the effect of corilagin on NLRP3 inflammasome activation in Bone Marrow-Derived Macrophages (BMDMs), as described in the research [1] [2].
Cell Preparation and Priming:
Corilagin Pre-treatment:
NLRP3 Inflammasome Activation:
Sample Collection:
The overall workflow of this procedure is visualized below.
Corilagin is a promising natural compound that potently inhibits NLRP3 inflammasome activation by targeting the ROS/TXNIP/NLRP3 axis and the Olfr2 signaling pathway. The detailed protocols provided here allow for a comprehensive evaluation of its anti-inflammatory effects in both cellular and animal models of NLRP3-driven diseases, facilitating further drug development and mechanistic studies.
The table below summarizes the fundamental solubility data and physical properties of corilagin for your experimental planning.
| Property | Details and Values |
|---|---|
| Molecular Weight | 634.45 g/mol [1] |
| CAS Number | 23094-69-1 [2] [1] |
| Appearance | Off-White to White solid [2] [1] |
| Solubility in DMSO | 100 mg/mL (157.62 mM) [1] |
| Solubility in Water | ~1 mg/mL [2] |
| Recommended Storage | Inert atmosphere, 2-8°C (powder) [2]; Prepared DMSO stock solutions should be stored at -80°C (6 months) or -20°C (1 month) [1]. |
For in vitro experiments, preparing a high-concentration stock solution in DMSO is the most common and reliable method.
To visualize the preparation process, here is a workflow for preparing a corilagin working solution for cell culture:
The table below summarizes cytotoxic effects of corilagin on various cancer cell lines. You can use this data as a reference point for expected potency, though results for A549 may vary.
| Cancer Cell Line | Cell Line Origin | Reported IC₅₀ / Effective Concentration | Key Findings | Citation |
|---|---|---|---|---|
| Toxoplasma gondii (Parasite) | - | EC₅₀ = 3.09 µM | Induced mitochondrial dysfunction and oxidative stress [1] | |
| Hepatocellular Carcinoma (HCC) | SMMC-7721, Bel-7402, MHCC97-H | Induced apoptosis at 37.5 µM | Activated mitochondrial and death receptor apoptotic pathways [2] | |
| Colorectal Cancer (CRC) | HCT-8 | IC₅₀ = ~30 µM (48h treatment) | Synergized with 5-FU, downregulated GRP78, induced ROS [3] | |
| Cholangiocarcinoma (CCA) | - | Suppressed growth in vivo | Downregulated Notch1 and mTOR signaling pathways [4] | |
| Breast Cancer | - | Induced G2/M phase arrest | Apoptosis and autophagic cell death via intracellular ROS [4] |
The following is an optimized Standard Operating Procedure (SOP) for a resazurin-based viability assay on A549 cells, which you can adapt for testing corilagin [5]. The core workflow is as follows:
Cell Culture Conditions (2D)
Resazurin Working Solution (WS) Preparation
Cell Seeding and Treatment
Viability Assay and Measurement
Data Calculation
Viability (%) = (FI_sample - FI_blank) / (FI_control - FI_blank) * 100What are the expected mechanisms of cell death when A549 cells are treated with corilagin? While specific mechanisms in A549 cells require further study, research on other cancers shows that corilagin induces apoptosis through both the mitochondrial pathway (evidenced by reduced membrane potential, increased cytochrome c release, and activation of caspase-9/3) and the death receptor pathway (involving Fas/FasL and caspase-8 activation) [2]. It also causes cell cycle arrest, particularly at the G2/M phase [4].
My assay shows high background or low signal-to-noise ratio. How can I improve it?
Can corilagin be used in combination with other chemotherapeutic agents? Yes. Studies in other cell lines, such as colorectal cancer (HCT-8), have shown that corilagin can synergistically enhance the effect of 5-fluorouracil (5-FU), allowing for reduced doses of both drugs while maintaining efficacy [3]. This suggests its potential as a combination therapy agent, which could be a promising avenue for research in A549 models.
The diagram below summarizes the primary molecular mechanisms of corilagin identified in cancer research, which you can use to guide your investigation in A549 cells.
This table consolidates key information about corilagin's properties from the available literature:
| Property | Description |
|---|---|
| Chemical Name | β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose [1] |
| Type | Ellagitannin (a hydrolyzable tannin, polyphenol) [2] [1] |
| Molecular Formula | C₂₇H₂₂O₁₈ [1] |
| Molecular Weight | 634 g/mol [1] |
| Physical Form | Off-white acicular crystalline powder [1] |
| Solubility | Soluble in DMSO, methanol, acetone, and ethanol. Practically insoluble in water [1] [3]. |
| Application Context | Reported Handling Practice | Citation | |:---|:---|:---| | Cell-based assays (e.g., anti-tumor, antiviral) | Dissolved in PBS (Phosphate Buffered Saline) or DMSO to create a stock solution, then stored at 4°C [4]. | | | In vitro biochemical assays (e.g., inhibition studies) | Typically dissolved in DMSO [5] [6]. The stability in aqueous assay buffers over the experiment duration is implied but not quantified. | | Chromatographic Analysis (HPLC) | Used as a standard, dissolved in the HPLC mobile phase (e.g., a mixture of aqueous acetic acid and acetonitrile) [7]. |
Based on the properties and common practices, here are some guidelines and troubleshooting tips for your experiments.
Q: What is the best solvent for preparing a long-term stock solution of corilagin?
Q: How should I store my corilagin stock solutions?
Q: I see precipitate in my aqueous working solution. What should I do?
Q: How can I monitor the stability and integrity of my corilagin solution?
The following diagram outlines a systematic protocol to establish the stability profile of your corilagin solutions in the lab, based on standard practices.
The table below summarizes effective corilagin concentrations from recent studies:
| Application / Model | Effective Concentration/Dose | Key Observed Effects |
|---|---|---|
| Anti-allergy (Mouse/Guinea Pig) [1] | 10, 20, 40 mg/kg/day (oral) | Significant, dose-dependent decrease in leukocyte/eosinophil counts; protection from mast cell degranulation; reduced muscle contraction. |
| Acute Myeloid Leukemia (HL-60 cells) [2] | 25, 50 μg/mL | Dose-dependent inhibition of cell proliferation; induction of apoptosis via mitochondrial pathway; suppression of autophagy. |
| Atherosclerosis (Cellular Model) [3] | 25, 50, 100 μg/mL | Dose-dependent inhibition of NLRP3 inflammasome activation via the Olfr2 pathway, reducing inflammation and pyroptosis. |
| Ovarian Cancer (A2780 cells) [4] | 20 - 100 μmol/L | Dose-dependent inhibition of cell proliferation; induction of S-phase cell cycle arrest and apoptosis via PI3K/p53 pathway. |
| Anti-SARS-CoV-2 (Vero E6 cells) [5] | EC50: 0.13 μmol/L | Potent inhibition of viral replication by binding to RdRp and resisting proofreading activity. |
Here are solutions to frequently encountered challenges when working with corilagin:
Problem: Low Solubility or Stability in Solution
Problem: High Cytotoxicity in Normal Cell Lines
Problem: Inconsistent Results in Animal Models
Problem: Unclear Mechanism of Action
Here are detailed methodologies for core experiments cited in the data.
This protocol is adapted from studies on milk-induced eosinophilia and leukocytosis in mice [1].
This standard protocol is used for cancer cell lines like HL-60 and A2780 [2] [4].
The following diagrams, created with Graphviz, illustrate corilagin's mechanisms and experimental flows.
This diagram summarizes how corilagin triggers apoptosis in cancer cells like A2780 and HL-60 [2] [4].
This flowchart outlines the standard procedure for evaluating corilagin's anti-cancer properties in cell cultures [2] [4].
Understanding how corilagin induces apoptosis will help you select the right markers and interpret your flow cytometry data correctly. Recent studies across different cell lines have consistently shown that corilagin triggers apoptosis through key molecular events:
The diagram below summarizes the key signaling pathways through which corilagin induces apoptosis, based on the findings above.
Here are common issues you might encounter when using flow cytometry to detect corilagin-induced apoptosis, along with potential solutions.
| Problem & Phenomenon | Possible Causes | Troubleshooting & Verification Methods |
|---|
| High background signal / Excessive early apoptosis (Annexin V+ only): High proportion of cells in early apoptotic stage, with poor dose-response correlation. | 1. Mechanical cell damage from harsh handling or over-digestion [3]. 2. Delayed processing, leaving cells in apoptosis-inducing environment for too long. 3. Imperfect washing, leaving residual corilagin that continues to act. | 1. Optimize cell preparation: Use gentle pipetting, avoid over-trypsinization. 2. Process samples immediately after treatment; establish a strict, staggered timeline. 3. Include a "wash control": After washing, resuspend cells in fresh medium and incubate for 1-2 hours before analysis to confirm apoptosis stabilization. | | Low apoptosis signal / Insufficient effect: Expected apoptotic cell population is not observed, even at high corilagin concentrations. | 1. Insufficient drug exposure time for corilagin to take effect. 2. Cell line resistance or low sensitivity to corilagin. 3. Ineffective corilagin due to improper storage or degradation. | 1. Conduct a time-course experiment: Treat cells for 24h, 48h, and 72h [1] [2]. 2. Use a positive control (e.g., 30 µM Cisplatin [3]) to confirm assay validity. 3. Verify corilagin activity with a proliferation assay (e.g., CCK-8 [1] [2]) to ensure it inhibits cell growth. | | Unclear population separation in flow plots: Difficulty distinguishing live, early apoptotic, late apoptotic, and necrotic cell populations. | 1. Inadequate compensation for spectral overlap between fluorochromes. 2. Probe degradation or incorrect concentration (e.g., Annexin V, PI/7-AAD). | 1. Run single-stain controls for each fluorochrome and apply correct compensation before collecting experiment data [4]. 2. Titrate antibody/probe concentrations and protect fluorescent reagents from light. Aliquot and store properly. | | High necrosis rate: A large number of cells are PI+/7-AAD positive, and Annexin V positive, indicating late apoptosis or necrosis. | 1. Corilagin concentration is too high, leading to toxic effects and overwhelming necrosis. 2. The cells were in poor condition at the start of the experiment (e.g., over-confluent, contaminated). | 1. Dose-range finding: Test a wider range of corilagin concentrations (e.g., from 12.5 µM to 100 µM) [3] to find the optimal window for inducing apoptosis over necrosis. 2. Use healthy, log-phase cells: Ensure cells are not over-confluenced and have >90% viability before treatment. |
Here are detailed methodologies for core experiments cited in the troubleshooting guide, which you can use to verify your own protocols.
This is a standard method used to detect corilagin-induced apoptosis in HCC cells [3] and A2780 ovarian cancer cells [2].
This protocol is used to confirm corilagin's inhibitory effect on proliferation, a precursor to apoptosis, as performed on HL-60 and A2780 cells [1] [2].
The following table summarizes key experimental findings from recent studies on corilagin's effect on protein oligomerization.
| Protein Target | Biological Context | Observed Effect on Oligomers | Key Experimental Evidence | Citation |
|---|---|---|---|---|
| Pneumolysin (PLY) | Streptococcus pneumoniae infection | Concentration-dependent suppression; nearly complete inhibition at 32 μg/mL. | Western blot showed decreased oligomer signal and increased monomer signal. Hemolytic activity of bacterial supernatants dropped from ~80% to 2%. | [1] |
| NLRP3 Inflammasome | Gouty arthritis / Macrophage pyroptosis | Attenuated ASC oligomerization and speck formation. | Western blot analysis of chemically cross-linked oligomers; reduced caspase-1 activation and IL-1β release. | [2] |
This protocol is adapted from methodologies used in the cited research and standard practices [1] [3] [4].
For some proteins like ASC, a cross-linking step is required to stabilize large oligomers for detection by SDS-PAGE [3].
Here are common problems you might encounter and their potential solutions.
| Problem | Possible Causes | Recommendations |
|---|---|---|
| High Background | Inadequate blocking; excessive antibody concentration; overexposure. | Extend blocking time; titrate antibody to find optimal dilution; incubate primary antibody at 4°C overnight; reduce exposure time during detection [6]. |
| No or Weak Signal | Low target expression; insufficient protein transfer; inactive antibodies. | Use a positive control lysate; stain membrane with Ponceau S to check transfer; use fresh antibody aliquots and detection reagents; ensure secondary antibody matches primary host species [7] [6]. |
| Multiple Non- Specific Bands | Protein degradation; antibody cross-reactivity; overloading. | Always use fresh protease inhibitors; check antibody specificity via knockout controls; reduce the amount of protein loaded per lane [7] [6]. |
| Unexpected Molecular Weight | Post-translational modifications (glycosylation); protein multimerization. | Consult literature for known modifications; use strong reducing and denaturing conditions in sample buffer to break non-covalent multimers [6]. |
The diagrams below illustrate the molecular mechanisms by which corilagin inhibits oligomerization, as revealed in recent studies.
Corilagin exerts its anti-inflammatory effects primarily by modulating key signaling pathways in immune cells, especially macrophages. The following table summarizes the primary molecular mechanisms identified in recent studies.
| Signaling Pathway / Target | Molecular Mechanism of Action | Experimental Model | Key Cytokines/Factors Reduced |
|---|---|---|---|
| TLR4/NF-κB & MAPK [1] [2] | Inhibits TLR4 and its downstream adaptors (MyD88, TRIF, TRAF6), reducing phosphorylation of NF-κB, p38, and JNK. | LPS-induced RAW264.7 cells; LPS-induced septic mice [2]; Atherosclerotic ApoE−/− mice [1] | TNF-α, IL-6, IL-1β [2] |
| Olfr2/NLRP3 Inflammasome [3] | Suppresses the Olfr2 pathway, inhibiting NLRP3 inflammasome activation, caspase-1 cleavage, and subsequent pyroptosis. | LPS/Ox-LDL-induced Ana-1 cells and BMDMs; Atherosclerotic ApoE−/− mice [3] | IL-1β, IL-18; reduced GSDMD (pyroptosis marker) [3] |
| General Antioxidant Activity [4] | Directly scavenges reactive oxygen and nitrogen species that can drive inflammatory signaling. | Cell-free chemical assays; LPS-induced RAW264.7 cells [4] | H₂O₂, •OH, NO (IC₅₀: 26.68 - 76.85 μg/mL) [4] |
This mechanism can be visualized as a multi-pathway process targeting key inflammatory signaling cascades, as shown in the diagram below:
The efficacy of corilagin in reducing pro-inflammatory markers is demonstrated by the following quantitative data from experimental studies.
| Cytokine / Mediator | Experimental Model | Corilagin Dosage/Concentration | Reduction / Inhibition Effect | Citation |
|---|---|---|---|---|
| TNF-α | LPS-induced RAW264.7 | 75 µM | 42.37% inhibition | [4] |
| IL-6 | LPS-induced RAW264.7 | 75 µM | 48.09% inhibition | [4] |
| IL-1β | LPS-induced RAW264.7 | 75 µM | 26.47% inhibition | [4] |
| PGE-2 | LPS-induced RAW264.7 | 75 µM | 46.88% inhibition | [4] |
| NO | LPS-induced RAW264.7 | 75 µM | 65.69% inhibition | [4] |
| COX-2 | LPS-induced RAW264.7 | 75 µM | 59.99% inhibition | [4] |
| iNOS | LPS-induced RAW264.7 | 75 µM | 56.22% inhibition | [4] |
| TLR4, MyD88, TRAF6, TRIF (mRNA & Protein) | LPS-induced septic mice | 40 mg/kg (oral) | Significant decrease (P < 0.01) | [2] |
This is a standard and well-validated method for evaluating the anti-inflammatory effects of corilagin in vitro [5] [4].
Before the inflammation experiment, determine the non-cytotoxic concentration range of corilagin for your specific cell batch.
Q1: My corilagin is not dissolving properly in the cell culture medium. What should I do?
Q2: I'm not observing a significant reduction in cytokine levels with corilagin treatment. What could be wrong?
Q3: How can I study the effect of corilagin on the NLRP3 inflammasome specifically?
Q4: Are there any known drug interactions with corilagin that I should be aware of in my research?
Corilagin is a potent natural compound for reducing pro-inflammatory cytokines, primarily through the inhibition of the TLR4/NF-κB/MAPK and Olfr2/NLRP3 signaling pathways. The provided experimental protocol and troubleshooting guide should serve as a robust starting point for your research.
HL-60 cells, being suspension cells, can be challenging to transfect. The table below summarizes two well-established methods.
| Method | Principle | Reported Efficiency | Best For | Key Advantages |
|---|---|---|---|---|
| Nucleofection [1] | Electroporation directly into the nucleus | High efficiency for plasmid DNA and siRNA; widely cited in literature [1] | Delivery of siRNA/miRNA inhibitors/plasmid DNA for gene expression studies [2] [1] | High efficiency for difficult-to-transfect suspension cells |
| Lipid-Based (Lipofectamine LTX with PLUS Reagent) [3] | Complexes with nucleic acids for cell entry | Effective for plasmid DNA; protocol optimized by manufacturer [3] | Plasmid DNA transfection [3] | Lower cytotoxicity, protocol simplicity |
Here are detailed methodologies for key experiments involving corilagin and HL-60 cell transfection.
This protocol is for a 24-well plate format.
For transfecting siRNA (e.g., for miR-451 inhibition), a different protocol was used with DharmaFECT transfection reagent, incubating for 72 hours before assay [2].
Understanding the molecular pathway can help in designing and troubleshooting experiments. Corilagin exerts anti-leukemic effects primarily by modulating the miR-451/HMGB1 axis [2].
| Question | Answer & Troubleshooting Guide |
|---|
| Low Transfection Efficiency | • Check cell health: Use low-passage cells (>90% viability) before transfection [3]. • Optimize parameters: For Lipofectamine LTX, test the reagent range (0.75-1.75 μL/well) [3]. For Nucleofection, use manufacturer-optimized protocols [1]. • Use enhancers: PLUS Reagent significantly improves Lipofectamine LTX performance [3]. | | High Cell Death Post-Transfection | • Avoid antibiotics: Do not use antibiotics in the media during transfection, as this can increase cell death [3]. • Test serum conditions: Complexes can be formed in serum-free media, but test for compatibility [3]. • Consider reagent toxicity: If toxicity is high with lipid-based methods, try Nucleofection [1]. | | Inconsistent Corilagin Results | • Use fresh stock solutions: Corilagin stock in DMSO should be prepared fresh and stored appropriately [4]. • Confirm treatment duration & dose: Effects are time- and dose-dependent. Use established concentrations (e.g., 25, 50 μg/mL) and durations (1-5 days) as starting points [2]. • Validate functional knockdown: If studying the miR-451/HMGB1 axis, always confirm knockdown efficiency post-transfection via qPCR or Western Blot [2]. | | How does corilagin affect autophagy and apoptosis? | In HL-60 cells, corilagin induces apoptosis (seen by ↑cleaved caspase-3, ↑Bak, ↓Bcl-xl) and inhibits autophagy (seen by ↓LC3-II conversion). Both effects contribute to its anti-proliferative action [2]. |
The table below summarizes the core anti-inflammatory mechanisms and key experimental findings for both compounds.
| Feature | Corilagin | Dexamethasone |
|---|---|---|
| Class | Natural polyphenol (Tannin) [1] [2] | Synthetic glucocorticoid [3] |
| Primary Molecular Targets | TLR4, NF-κB, MAPK (JNK, p38) pathways [4] [5] [2] | Glucocorticoid Receptor (GR) [6] |
| Key Effects on Pro-inflammatory Mediators | ↓ TNF-α, IL-6, IL-1β, NO, COX-2, iNOS [1] [4] [5] | ↓ TNF-α, MIP-2 (CXCL2), KC (CXCL1), IL-6, IL-8, CCL2, CXCL13 [7] [6] |
| Key Effects on Anti-inflammatory Mediators | ↑ HO-1 [1]; ↓ IL-10 [1] | Modulates various GR-responsive genes |
| Impact on Transcription Factors | Inhibits NF-κB nuclear translocation [1] [5]; Modulates MAPK signaling [4] [5] | Complex genomic effects; induces anti-inflammatory genes, represses pro-inflammatory genes [8] |
| Experimental Models (In Vivo) | Rat model of acute cholestasis [2]; Atherosclerotic ApoE-/- mice [5] | Murine air pouch model (SEB-induced) [7]; Rhesus monkey model of Lyme neuroborreliosis [6] |
| Experimental Models (In Vitro) | LPS-induced RAW264.7 murine macrophages [1] [4] [5] | Primary human trabecular meshwork cells [8]; Human Schwann cells & Rhesus DRG cultures [6] |
For a deeper comparative analysis, the following table outlines specific experimental conditions and quantitative results from key studies.
| Compound | Experimental Model / Protocol | Key Quantitative Results & Outcomes |
|---|
| Corilagin | In Vitro: RAW264.7 cells induced with LPS (1 µg/mL). Treated with corilagin for 24h [1] [4]. | - Significantly reduced levels of TNF-α, IL-1β, IL-6, and NO [1].
The distinct mechanisms of action for corilagin and dexamethasone can be visualized through their primary signaling pathways.
Corilagin primarily acts by suppressing the TLR4/NF-κB/MAPK signaling axis to inhibit the production of pro-inflammatory mediators.
Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR), leading to complex genomic actions that repress pro-inflammatory gene expression.
The table below summarizes the key characteristics and experimental findings for Corilagin and other prominent ellagitannins.
| Compound | Structural Features | Key Experimental Findings & Proposed Mechanisms | Research Context |
|---|---|---|---|
| Corilagin | Gallotannin-ellagitannin hybrid; features both a galloyl and an HHDP group [1]. | AChE Inhibition: Acts as a mixed-type inhibitor [2]. Synergy with Chemotherapy: Enhances 5-Fluorouracil (5-FU) in colorectal cancer cells by downregulating GRP78, increasing ROS, and causing S-phase arrest [3]. Broad Efficacy: Shows anti-tumor, anti-inflammatory, hepatoprotective effects in various models [4] [5]. | Extensive in vitro and in vivo data on multiple mechanisms, including synergy. |
| Chebulagic Acid | Larger, more complex ellagitannin structure. | AChE Inhibition: Acts as an uncompetitive inhibitor, potentially more effective in high-substrate environments like synapses [2]. | Primarily mechanistic (in vitro) studies. |
| Geraniin | Dehydroellagitannin; hydrolytic cleavage yields Corilagin [1]. | AChE Inhibition: Acts as an uncompetitive inhibitor [2]. | Mechanistic (in vitro) studies. |
| Ellagic Acid | Core metabolite; dilactone formed from HHDP [6]. | AChE Inhibition: Acts as an uncompetitive inhibitor [2]. Bioactivity: Considered a key bioactive metabolite of ellagitannins. | Widely studied as a common metabolite. |
| Punicalagin | Large, composite ellagitannin (e.g., from pomegranate) [1]. | Research Focus: One of the most extensively studied ellagitannins, but data is more concentrated in food science and general pharmacology [1]. | Broad research, but less direct mechanistic comparison with Corilagin in specific disease models. |
For research reproducibility, here are the methodologies from key studies comparing these compounds:
Acetylcholinesterase (AChE) Inhibition Kinetics [2]
Synergistic Anti-Cancer Activity with 5-FU [3]
Systematic Metabolomics Study [4]
The different mechanisms of AChE inhibition identified through kinetics studies [2] can be visualized as follows:
Diagram Title: Corilagin's Mixed-Type vs. Uncompetitive AChE Inhibition
The workflow for evaluating the synergistic anti-cancer effect of Corilagin and 5-FU [3] is outlined below:
Diagram Title: Workflow for Synergy Study of Corilagin and 5-FU
For researchers and drug development professionals, the data suggests:
The following table synthesizes quantitative and observational data from key experiments on the AML cell line HL-60, illustrating the dose-dependent effects of corilagin [1] [2].
| Biological Process / Marker | Observation / Measurement After Corilagin Treatment | Experimental Assays Used |
|---|---|---|
| Cell Proliferation | Significant inhibition in a time- and dose-dependent manner [1] [2]. | Cell Counting Kit-8 (CCK-8), Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) assay [1]. |
| Apoptosis Induction | Increased percentage of early and late apoptotic cells; ↑ cleaved caspase-3, ↑ Bak, ↓ Bcl-xl [1] [2]. | Flow cytometry (Annexin V-APC/7-AAD staining), Western blotting [1]. |
| Autophagy Inhibition | Decreased LC3-II conversion and reduced number of autophagosomes [1] [2]. | Western blotting, Immunofluorescence [1]. |
| miR-451 Expression | Expression levels were elevated [1] [2]. | MicroRNA profile analysis [1]. |
| HMGB1 Expression | mRNA and protein levels decreased [1] [2]. | Quantitative RT-PCR, Western blotting [1]. |
For scientists seeking to replicate or understand the mechanistic studies, here are the methodologies used in the cited research.
5′-AACUCAGUAAUGGUAACGGUUU-3′. Transfected cells were then harvested after 72 hours for further experimentation [1].The collected evidence supports a defined mechanism of action for corilagin in AML cells. The diagram below synthesizes this signaling pathway from the experimental data [1] [2] [3].
The evidence consistently shows that corilagin acts on a well-characterized and therapeutically relevant axis in AML. Its ability to simultaneously induce apoptosis and inhibit autophagy via the miR-451/HMGB1 axis presents a compelling multi-target mechanism.
The table below summarizes key quantitative data on the antioxidant activity of corilagin and several standard compounds, primarily from in vitro assays.
| Compound | Assay Method | IC50 Value | Experimental Context / Cell Line | Key Comparison Findings |
|---|---|---|---|---|
| Corilagin | H₂O₂ scavenging | 76.85 µg/mL [1] | In vitro chemical assay [1] | Less potent than Quercetin in DPPH/ABTS assays [2] [3]. |
| Corilagin | •OH scavenging | 26.68 µg/mL [1] | In vitro chemical assay [1] | - |
| Corilagin | NO scavenging | 66.64 µg/mL [1] | In vitro chemical assay [1] | - |
| Quercetin | DPPH scavenging | 8.90 µg/mL [2] | In vitro chemical assay [2] | More potent than Corilagin, Curcuminoids, and Trolox in this assay [2]. |
| Quercetin | ABTS scavenging | 1.83 µg/mL [2] | In vitro chemical assay [2] | More potent than Curcuminoids and Trolox in this assay [2]. |
| Curcuminoids | DPPH scavenging | 25.75 µg/mL [2] | In vitro chemical assay [2] | Less potent than Quercetin; a 1:1 mixture with Quercetin showed synergistic improvement (IC50: 17.79 µg/mL) [2]. |
| Trolox (standard) | DPPH scavenging | 12.39 µg/mL [2] | In vitro chemical assay [2] | Used as a standard reference antioxidant [2]. |
The quantitative data above is derived from standardized experimental protocols. Here are the details for the key methodologies cited.
These assays measure a compound's ability to neutralize specific reactive oxygen species.
This protocol evaluates the compound's effect in a biologically relevant model of inflammation.
These are two common assays used to compare the antioxidant capacity of different compounds, like quercetin and curcumin.
The following diagram illustrates the primary antioxidant and anti-inflammatory mechanisms of corilagin identified in the study on LPS-induced macrophages, integrating the experimental workflow.
This mechanism is corroborated by research on other polyphenols. For instance, resveratrol exerts direct antioxidant effects by inhibiting reactive species production and indirectly by influencing antioxidant enzymes [5]. Similarly, quercetin and curcumin have been shown to alleviate intracellular oxidative stress and reduce chronic low-grade inflammation in adipose tissue [6].
The table below summarizes the core differences between corilagin and common chemotherapy drugs based on mechanistic studies and experimental data.
| Feature/Aspect | Corilagin (Natural Product) | Conventional Chemotherapy Drugs (e.g., 5-FU, Doxorubicin) |
|---|
| Primary Mechanism of Action | - Induces cell cycle arrest (S phase or G2/M) [1] [2].
For research purposes, here are the methodologies and key findings from pivotal studies on corilagin's antitumor activity.
A remarkable property of corilagin is its ability to mitigate damage caused by chemotherapy drugs.
Corilagin's multi-targeted action is visualized in the diagram below, which integrates its pro-apoptotic and anti-inflammatory mechanisms.
Corilagin presents a compelling profile as a potential adjunctive therapy in oncology. Its ability to target multiple cancer pathways, synergize with existing drugs like 5-FU, reduce chemotherapy resistance, and protect healthy tissues positions it favorably against conventional chemotherapeutics.
For researchers, the immediate applications include:
The following table summarizes the key experimental findings from a recent study on Corilagin's inhibition of the Olfr2 signaling pathway [1] [2] [3].
| Experimental Model | Treatment Groups | Key Findings Related to Olfr2 Pathway |
|---|
| In Vitro (Cells) [1] | - Control (untreated)
To ensure reproducibility, here are the methodologies used in the key experiments cited above.
1. Cell Culture and Treatment [1]
2. Olfr2 Pathway Modulation Experiments [1]
3. In Vivo Animal Model [1]
The diagram below illustrates the molecular mechanism by which Corilagin inhibits the Olfr2 pathway to alleviate atherosclerosis, as revealed by the cited research.
The table below summarizes the key findings from toxicity studies on Corilagin:
| Aspect of Toxicity | Findings | Experimental Context |
|---|---|---|
| General Systemic Toxicity | No undesirable behavioral changes or weight loss observed; well-tolerated. | Acute and sub-chronic oral administration studies in mouse models [1]. |
| Cellular Toxicity (Selective) | Low level of toxicity toward normal cells and tissues. | Multiple in vitro studies on various normal cell lines (e.g., IOSE-80 ovarian epithelial cells, GES-1 gastric mucosal cells) [1] [2] [3]. |
| Cytotoxicity to Normal Cells | Exhibited less toxicity to normal GES-1 cells compared to cancer cell lines; excellent cell viability in A549 lung cells. | In vitro cell viability assays (CCK-8, MTT) [3] [4]. |
For researchers, the methodology behind these findings is critical. Here is a summary of the experimental protocols used in the cited studies:
| Experimental Goal | Protocol Description | Key Reagents & Assays |
|---|
| Cell Viability and Selective Toxicity Assessment | - Cancer and normal cells are cultured and treated with a range of Corilagin concentrations.
The following diagram illustrates a typical workflow for assessing the selective toxicity of Corilagin in a laboratory setting:
The low toxicity of Corilagin to normal cells enhances its appeal as a therapeutic candidate. Its protective effects are linked to specific biochemical mechanisms:
It is important to view this favorable toxicity profile in the context of Corilagin's wide range of demonstrated pharmacological activities:
| Therapeutic Area | Observed Effects | Key Mechanisms (where specified) |
|---|---|---|
| Anti-tumor | Inhibition of proliferation and induction of apoptosis in various cancers (hepatocellular carcinoma, ovarian cancer, gastric cancer). | Cell cycle arrest, activation of caspases, modulation of PI3K/p53, Bcl-2/Bax, and MAPK pathways [1] [2] [7]. |
| Anti-inflammatory | Reduction of inflammation in models like cystic fibrosis and atherosclerosis. | Inhibition of NF-κB activity and NLRP3 inflammasome via the Olfr2 pathway [5] [6]. |
| Antiviral | Inhibition of SARS-CoV-2 infection. | Inhibition of viral RdRp polymerase activity, resisting viral proofreading [1]. |
| Antibacterial (Antivirulence) | Alleviation of Streptococcus pneumoniae infection. | Inhibition of the virulence factor Pneumolysin (PLY) by blocking its oligomerization [4]. |
| Hepatoprotective | Protection against liver injury and fibrosis. | Attenuation of LPS-induced apoptosis, upregulation of Nrf2 pathway [1]. |
However, to fully translate these findings into clinical applications, several areas require further investigation: